Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(6-azaspiro[2.5]octan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-14(19-11-12-4-2-1-3-5-12)17-13-10-15(13)6-8-16-9-7-15/h1-5,13,16H,6-11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKOSZLPNOBVKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC2NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856612 | |
| Record name | Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239852-33-5 | |
| Record name | Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate is a synthetic organic compound featuring a unique spirocyclic scaffold. This structural motif, which incorporates a cyclopropane ring fused to a piperidine core, imparts a three-dimensional architecture that is of significant interest in medicinal chemistry. The presence of the benzyl carbamate protecting group on the exocyclic amine further defines its chemical reactivity and potential biological applications. This technical guide provides a comprehensive overview of the known and estimated physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological relevance.
Physicochemical Properties
Quantitative data for this compound is not extensively reported in public literature. The following tables summarize the available information for the target compound and provide data for structurally related analogs to offer context and enable informed estimations.
Table 1: Core Physicochemical Data for this compound
| Property | Value | Source/Method |
| Molecular Formula | C₁₅H₂₀N₂O₂ | - |
| Molecular Weight | 260.33 g/mol | - |
| CAS Number | 1239852-33-5 | - |
| Appearance | Solid (predicted) | General observation for similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
| logP | Not available | - |
Table 2: Physicochemical Data for Structurally Similar Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | pKa | logP |
| Benzyl carbamate | C₈H₉NO₂ | 151.16 | 86-89[1] | Moderately soluble in water; Soluble in organic solvents[2][3] | 13.42 (Predicted) | 1.2 (Predicted) |
| tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate | C₁₁H₁₉NO₃ | 213.27 | 55-59[4] | Not available | Not available | 1.1 (Predicted) |
| 6-Azaspiro[2.5]octane hydrochloride | C₇H₁₄ClN | 147.64 | Not available | Not available | Not available | Not available |
| N-Benzylpiperidine | C₁₂H₁₇N | 175.27 | 6-7[5] | Not available | Not available | 2.6 (Predicted)[6] |
| Piperidine | C₅H₁₁N | 85.15 | -9 | Soluble in water | 11.22[7] | 0.84 |
Experimental Protocols
The following sections detail standardized experimental methodologies for determining the key physicochemical properties of this compound.
Synthesis and Purification
The synthesis of this compound typically involves the reaction of 6-azaspiro[2.5]octan-1-amine with benzyl chloroformate in the presence of a base.
DOT Script for Synthesis Workflow:
Protocol:
-
Dissolve 6-azaspiro[2.5]octan-1-amine in an inert solvent such as dichloromethane (DCM).
-
Add a suitable base, for example, triethylamine, to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add benzyl chloroformate to the reaction mixture.
-
Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of the compound.
DOT Script for NMR Analysis Workflow:
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[8]
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum.
-
2D NMR Spectroscopy: For unambiguous assignment of all proton and carbon signals, perform 2D NMR experiments such as COSY, HSQC, and HMBC.[8]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
DOT Script for Mass Spectrometry Workflow:
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Analysis: Perform high-resolution mass spectrometry (HRMS) to determine the accurate mass and elemental composition.
-
Fragmentation Analysis: Conduct tandem mass spectrometry (MS/MS) to study the fragmentation pattern, which can provide further structural information.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of the synthesized compound.
DOT Script for HPLC Analysis Workflow:
Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).
-
Column: Use a reversed-phase C18 column.
-
Gradient Elution: Employ a gradient elution method, starting with a higher percentage of water and gradually increasing the percentage of acetonitrile.
-
Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Data Analysis: The purity of the compound is determined by the peak area percentage in the chromatogram.
Potential Biological Activity and Signaling Pathways
While specific biological targets for this compound have not been explicitly identified in the literature, the carbamate functional group is a known pharmacophore, particularly for enzyme inhibition. Carbamates are well-documented inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[9][10][11][12] The inhibitory mechanism typically involves the carbamoylation of a serine residue in the enzyme's active site, leading to a transiently inactivated enzyme.
DOT Script for General Carbamate Enzyme Inhibition Pathway:
The 6-azaspiro[2.5]octane scaffold itself is of interest in drug discovery due to its rigid, three-dimensional nature, which can lead to improved binding affinity and selectivity for various biological targets. Derivatives of azaspirocycles are being explored for their potential in treating a range of diseases.
Conclusion
This compound is a compound with significant potential in synthetic and medicinal chemistry. While a complete experimental dataset of its physicochemical properties is not yet available, this guide provides a framework for its characterization based on established protocols and data from analogous structures. The presence of the carbamate moiety suggests a potential for enzyme inhibition, a hypothesis that warrants further investigation. The unique spirocyclic core makes this and related compounds attractive scaffolds for the development of novel therapeutic agents. This technical guide serves as a valuable resource for researchers interested in exploring the properties and applications of this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 621-84-1: Benzyl carbamate | CymitQuimica [cymitquimica.com]
- 3. Benzyl carbamate - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Benzylpiperidine 99 31252-42-3 [sigmaaldrich.com]
- 6. 1-Benzylpiperidine | C12H17N | CID 76190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, molecular docking and molecular dynamics studies of novel tacrine-carbamate derivatives as potent cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate synthesis pathway
An In-Depth Technical Guide to the Synthesis of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound suggests the final step to be the formation of the carbamate bond. This would involve the reaction of a primary amine, 1-amino-6-azaspiro[2.5]octane, with a suitable benzyl chloroformate derivative. The synthesis of the key spirocyclic amine intermediate can be envisioned through the reductive amination of a corresponding ketone, N-protected 6-azaspiro[2.5]octan-1-one. The construction of this spirocyclic ketone is a critical step in the overall synthesis.
Proposed Synthesis Pathway
The proposed synthesis is a four-step process starting from 1,1-cyclopropanediacetonitrile. The pathway involves the formation of the spirocyclic core, introduction of the amino functionality, and final carbamate formation.
Caption: A proposed four-step synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 6-Azaspiro[2.5]octane Hydrochloride
The initial step involves the reduction of 1,1-cyclopropanediacetonitrile to form the core 6-azaspiro[2.5]octane structure. A documented procedure for a similar transformation provides a basis for this step.[1]
Reaction Scheme:
Experimental Protocol:
To a solution of 1,1-cyclopropanediacetonitrile in a suitable solvent such as toluene, a reducing agent like polymethylhydrosiloxane (PMHS) in the presence of a titanium catalyst (e.g., titanium(IV) isopropoxide) is added. The reaction mixture is heated to facilitate the reduction. Following the reduction, the reaction is quenched, and the product is isolated as the hydrochloride salt.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 1,1-Cyclopropanediacetonitrile | [1] |
| Key Reagents | PMHS, Ti(Oi-Pr)4 | [1] |
| Solvent | Toluene | [1] |
| Reaction Temperature | 100 °C | [1] |
| Reaction Time | 24 hours | [1] |
| Yield | ~85% (as hydrochloride salt) | [1] |
Step 2: Synthesis of tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate
This step involves a two-part process: N-protection of the secondary amine of the spirocycle, followed by reductive amination to introduce the primary amine at the 1-position.
Reaction Scheme:
Experimental Protocol:
-
N-Boc Protection: 6-Azaspiro[2.5]octane hydrochloride is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or sodium bicarbonate) in a suitable solvent like dichloromethane (DCM) or a biphasic mixture.
-
Oxidation to Ketone: The N-Boc protected spirocycle is then oxidized to the corresponding ketone, tert-butyl 1-oxo-6-azaspiro[2.5]octane-6-carboxylate. This can be achieved using various oxidizing agents, such as ruthenium-based catalysts or other standard methods for the oxidation of cyclic amines to ketones.
-
Reductive Amination: The resulting ketone undergoes reductive amination. The ketone is reacted with an ammonia source (e.g., ammonium acetate or ammonia gas) and a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a solvent like methanol or dichloroethane.
Quantitative Data (Estimated):
| Parameter | Value |
| Starting Material | 6-Azaspiro[2.5]octane |
| Key Reagents | Boc₂O, Oxidizing agent, NH₄OAc, NaBH₃CN |
| Solvent | DCM, Methanol |
| Reaction Temperature | Room Temperature |
| Yield | (Multi-step, estimated) 50-70% |
Step 3: Synthesis of 1-Amino-6-azaspiro[2.5]octane (Boc Deprotection)
The Boc protecting group is removed under acidic conditions to yield the free primary and secondary amine.
Reaction Scheme:
Experimental Protocol:
The Boc-protected diamine is dissolved in a solvent such as dichloromethane (DCM) and treated with an excess of a strong acid, typically trifluoroacetic acid (TFA). The reaction is usually stirred at room temperature for a few hours. After completion, the solvent and excess acid are removed under reduced pressure to yield the diamine as a salt.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate | |
| Key Reagent | Trifluoroacetic Acid (TFA) | [2] |
| Solvent | Dichloromethane (DCM) | [2] |
| Reaction Temperature | Room Temperature | [2] |
| Reaction Time | 1-4 hours | |
| Yield | Typically >90% |
Step 4: Synthesis of this compound
The final step is the formation of the carbamate by reacting the primary amine of 1-amino-6-azaspiro[2.5]octane with benzyl chloroformate. It is important to note that the more nucleophilic secondary amine of the piperidine ring will also likely react under these conditions, leading to a bis-protected product. Selective protection of the primary amine may require optimization of reaction conditions or the use of a starting material where the 6-aza position is already protected with a group stable to the final deprotection and carbamoylation steps. For the purpose of this guide, we will describe the reaction that would lead to the desired carbamate at the 1-position.
Reaction Scheme:
Experimental Protocol:
1-Amino-6-azaspiro[2.5]octane (as the free base or with in-situ neutralization of the salt) is dissolved in a suitable solvent like dichloromethane or a biphasic system with an aqueous base (e.g., sodium bicarbonate). Benzyl chloroformate is added dropwise at a low temperature (e.g., 0 °C) to control the reaction. The reaction is then allowed to warm to room temperature and stirred until completion. The product is isolated by extraction and purified by chromatography.
Quantitative Data:
| Parameter | Value |
| Starting Material | 1-Amino-6-azaspiro[2.5]octane |
| Key Reagent | Benzyl Chloroformate |
| Base | Sodium Bicarbonate or Triethylamine |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Yield | (Estimated) 70-90% |
Visualization of Key Processes
Workflow for Boc Deprotection
Caption: General workflow for the deprotection of a Boc-protected amine using TFA.
Logic of Carbamate Formation
References
Unraveling the Mechanism of Action of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate: A Guide Based on Available Data
For Immediate Release
Shanghai, CN – December 26, 2025 – An in-depth review of publicly available scientific and chemical literature reveals that Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate is a synthetic compound primarily categorized as a research chemical. While its unique spirocyclic structure suggests potential for biological activity, specific details regarding its mechanism of action, molecular targets, and quantitative biological data are not extensively documented in peer-reviewed publications or patents. This guide synthesizes the available information and outlines the compound's known characteristics.
Compound Profile
This compound, with the Chemical Abstracts Service (CAS) number 1239852-33-5, is a carbamate derivative featuring a 6-azaspiro[2.5]octane core. This structural motif is of interest in medicinal chemistry due to its conformational rigidity and three-dimensional character, which can enhance binding affinity and selectivity to biological targets.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₀N₂O₂ | [1] |
| Molecular Weight | 260.33 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in organic solvents, limited solubility in water | [1] |
Postulated Mechanism of Action
While specific targets are not definitively identified in the available literature, general information suggests that the mechanism of action for this compound would likely involve the modulation of enzymes or receptors.[1] The carbamate functional group and the spirocyclic scaffold are key features that would govern its interactions within a biological system.[1] The 6-azaspiro[2.5]octane core is found in compounds investigated as Kif18a inhibitors, suggesting a potential, though unconfirmed, area of interaction.
Experimental Approaches and Methodologies
Detailed experimental protocols for this specific compound are not publicly available. However, based on standard practices in drug discovery and chemical biology, the following workflows would be employed to elucidate its mechanism of action.
Target Identification and Validation
An initial step would involve screening the compound against a panel of known biological targets, such as G-protein coupled receptors (GPCRs), kinases, and other enzymes, to identify potential interactions.
Caption: A generalized workflow for identifying the biological target(s) of a novel compound.
In Vitro Characterization
Once a target is identified, a series of in vitro experiments would be conducted to characterize the compound's activity.
Table 2: Potential In Vitro Assays
| Assay Type | Purpose | Example Protocol |
| Binding Assay | To determine the affinity of the compound for its target. | A radioligand binding assay could be performed using a radiolabeled ligand known to bind to the target receptor. The ability of this compound to displace the radioligand would be measured, and a Ki (inhibition constant) would be calculated. |
| Enzyme Inhibition Assay | To quantify the inhibitory effect of the compound on an enzyme. | If the target is an enzyme, its activity would be measured in the presence of varying concentrations of the compound. An IC₅₀ (half-maximal inhibitory concentration) value would be determined from the resulting dose-response curve. |
| Cell-Based Functional Assay | To assess the compound's effect on cellular signaling pathways. | Cells expressing the target receptor would be treated with the compound, and a downstream signaling event (e.g., calcium mobilization, cAMP production) would be measured to determine if the compound acts as an agonist or antagonist. |
Signaling Pathway Analysis
Without a confirmed biological target, a specific signaling pathway cannot be diagrammed. However, should the compound be found to interact with a well-characterized receptor, for instance, a hypothetical Gq-coupled GPCR, the following diagram illustrates the potential downstream signaling cascade.
Caption: A diagram of a hypothetical Gq-coupled GPCR signaling pathway.
Conclusion
References
In-Depth Technical Guide: Biological Activity Screening of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate is a synthetic compound featuring a unique three-dimensional spirocyclic scaffold. The 6-azaspiro[2.5]octane core, a rigid bicyclic system, combined with the benzyl carbamate moiety, presents a promising framework for interaction with various biological targets. While direct biological activity data for this specific molecule is limited in publicly available literature, its structural components—the azaspirocyclic core and the carbamate group—are present in numerous biologically active compounds, suggesting a range of potential therapeutic applications. This guide provides a comprehensive framework for the biological activity screening of this compound and its analogs, with a primary focus on its potential as an anticancer agent. The methodologies and data presented are based on the screening of structurally related azaspirocyclic and carbamate-containing compounds.
Predicted Biological Activities and Rationale
Based on the biological activities of structurally similar compounds, this compound is predicted to exhibit anticancer properties . This hypothesis is supported by the following observations:
-
Azaspirocyclic Scaffolds in Oncology: Various azaspirocyclic derivatives have demonstrated significant anti-proliferative and cytotoxic effects against a range of cancer cell lines. For instance, certain 3-azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines] have shown IC50 values in the micromolar range (4.2 to 24.1 μM) against human erythroleukemia (K562), cervical carcinoma (HeLa), and T lymphocyte (Jurkat) cell lines[1].
-
Carbamate Moiety in Drug Design: The carbamate group is a well-established pharmacophore in medicinal chemistry, known for its ability to engage in hydrogen bonding and modulate interactions with biological targets. Carbamate derivatives have been successfully developed as anticancer agents.
-
Benzyl Group: The benzyl group can contribute to the lipophilicity of the molecule, potentially enhancing cell membrane permeability and interaction with hydrophobic pockets in target proteins.
Quantitative Biological Data of Analogous Compounds
To provide a reference for the expected potency of this compound, the following table summarizes the in vitro anticancer activity of structurally related azaspirocyclic compounds.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines] | K562 (Leukemia) | 4.2 - 24.1 | [1] |
| HeLa (Cervical) | 4.2 - 24.1 | [1] | |
| Jurkat (T-cell) | 4.2 - 24.1 | [1] | |
| Azaspiro bicyclic hydantoin derivative (7i) | LM8G7 (Osteosarcoma) | 13 | |
| Azaspiro hydantoin derivative (ASHD) | Reh (B-cell leukemia) | Not specified, but potent | |
| K562 (CML) | Not specified, but potent |
Experimental Protocols for Biological Activity Screening
A tiered screening approach is recommended to efficiently evaluate the biological activity of this compound. The following are detailed protocols for key in vitro assays.
Tier 1: Primary Cytotoxicity Screening
Objective: To determine the general cytotoxic and anti-proliferative effects of the compound against a panel of cancer cell lines.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549, HCT116)
-
96-well microplates
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the compound-containing medium to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a dose-response curve.
-
2. Sulforhodamine B (SRB) Assay
-
Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass, which is an indicator of cell number.
-
Materials:
-
Cancer cell lines
-
96-well microplates
-
Complete cell culture medium
-
Test compound
-
Cold 10% (w/v) Trichloroacetic acid (TCA)
-
0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid
-
10 mM Tris base solution
-
Microplate reader
-
-
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well.
-
Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
-
Tier 2: Mechanistic Assays (for active compounds from Tier 1)
Objective: To elucidate the mechanism of action of the compound, focusing on the induction of apoptosis and effects on the cell cycle.
1. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent dye that intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).
-
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
2. Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Principle: This assay uses PI to stain the DNA of fixed cells. The amount of PI fluorescence is directly proportional to the DNA content, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compound
-
Cold 70% ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
-
Mandatory Visualizations
Experimental Workflow
Caption: A tiered experimental workflow for the biological activity screening of this compound.
Potential Signaling Pathway
Given that some azaspiro bicyclic hydantoin derivatives have been shown to inhibit the secretion of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis, the VEGF signaling pathway is a plausible target for investigation.
Caption: Hypothesized inhibition of the VEGF signaling pathway by this compound.
Conclusion
This technical guide provides a comprehensive framework for initiating the biological activity screening of this compound. While specific data for this compound is not yet available, the provided protocols and data on analogous compounds strongly suggest that it warrants investigation as a potential anticancer agent. The proposed tiered screening approach will enable a systematic evaluation of its cytotoxic and mechanistic properties. Further studies, including in vivo efficacy and toxicity assessments, will be necessary to fully elucidate its therapeutic potential. The exploration of its effects on key signaling pathways, such as the VEGF pathway, could reveal novel mechanisms of action and pave the way for the development of a new class of anticancer drugs.
References
Unveiling the Therapeutic Potential of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate is a synthetic carbamate derivative built upon a rigid 6-azaspiro[2.5]octane scaffold. This unique three-dimensional structure has garnered interest in medicinal chemistry for its potential to confer enhanced affinity and selectivity for biological targets. While direct therapeutic applications of this specific carbamate are not extensively documented in publicly available research, its crucial role as a key intermediate in the synthesis of potent and selective inhibitors of Src homology region 2 (SH2)-containing protein tyrosine phosphatase 2 (SHP2) strongly indicates the direction of its therapeutic potential. This guide provides an in-depth analysis of SHP2 as the primary therapeutic target for compounds derived from this compound, summarizing the preclinical rationale and methodologies for its investigation.
The Prime Target: SHP2 Phosphatase
Evidence from patent literature firmly positions SHP2 as the intended therapeutic target for molecules synthesized from this compound.[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways, particularly the RAS-MAPK pathway, which is fundamental for cell proliferation, differentiation, and survival.
Mutations that activate SHP2 are implicated in the pathogenesis of several human diseases, making it a compelling target for therapeutic intervention. These conditions include:
-
Developmental Disorders: Noonan syndrome is strongly associated with gain-of-function mutations in the PTPN11 gene, which encodes SHP2.
-
Oncological Diseases: Aberrant SHP2 activity is a driver in various cancers, including:
-
Juvenile myelomonocytic leukemia
-
Chronic myelomonocytic leukemia
-
Neuroblastoma
-
Melanoma
-
Acute myeloid leukemia
-
Breast cancer
-
Lung cancer
-
Colorectal cancer
-
-
Inflammatory Conditions: Dysregulation of SHP2 signaling has also been linked to inflammatory disorders.
The therapeutic strategy centers on the allosteric inhibition of SHP2, which involves molecules that bind to a site distinct from the active site, locking the enzyme in an inactive conformation. This approach can offer greater selectivity and avoid off-target effects associated with active site inhibitors.
Quantitative Data on Related Compounds
While specific quantitative data for the binding affinity or inhibitory concentration (IC50) of this compound against SHP2 is not available in the reviewed literature, the patent for SHP2 inhibitors derived from it provides a grading system for the potency of the final compounds.
| Potency Category | IC50 Range |
| A | < 10 µM |
| B | 10 µM to < 100 µM |
| C | ≥ 100 µM |
| Table 1: Potency Categories for SHP2 Inhibitors.[1] |
This data underscores the successful development of potent SHP2 inhibitors from the this compound scaffold.
Signaling Pathway and Experimental Workflow
The development of SHP2 inhibitors from the specified carbamate involves a clear understanding of the target's role in cellular signaling and a robust experimental workflow to assess the efficacy of newly synthesized compounds.
SHP2 Signaling Pathway
The following diagram illustrates the central role of SHP2 in the RAS-MAPK signaling cascade, a key pathway in cancer and developmental disorders.
Experimental Workflow for SHP2 Inhibitor Screening
The process of identifying and characterizing novel SHP2 inhibitors derived from this compound follows a structured workflow.
Experimental Protocols
A key experimental procedure for evaluating compounds derived from this compound is the SHP2 allosteric inhibition assay.
SHP2 Allosteric Inhibition Assay
Objective: To determine the in vitro potency of test compounds in inhibiting SHP2 phosphatase activity.
Principle: SHP2 is allosterically activated by the binding of bis-tyrosyl-phosphorylated peptides to its SH2 domains. This activation leads to a conformational change that opens the catalytic site. The enzymatic activity is then measured using a fluorogenic substrate, DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate). The inhibition of this activity by a test compound is quantified by measuring the reduction in fluorescence.
Materials:
-
Recombinant human SHP2 protein
-
DiFMUP substrate
-
Bis-tyrosyl-phosphorylated peptide (e.g., dually phosphorylated peptide from the insulin receptor substrate 1)
-
Assay Buffer (e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT)
-
Test compounds (solubilized in DMSO)
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Enzyme Activation: Incubate the SHP2 enzyme with the activating bis-phosphorylated peptide in the assay buffer.
-
Inhibition Step: Add the diluted test compounds to the wells of the 384-well plate. Then, add the pre-activated SHP2 enzyme to each well. Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Enzymatic Reaction: Initiate the reaction by adding the DiFMUP substrate to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission) over a time course (e.g., every minute for 15 minutes).
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (slope of the fluorescence signal over time).
-
Normalize the data using high (no inhibitor) and low (no enzyme) controls.
-
Plot the normalized reaction rates against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Conclusion
While this compound is primarily identified as a synthetic precursor, its structural framework is integral to the development of a promising class of SHP2 inhibitors. The therapeutic rationale for targeting SHP2 is robust, with clear applications in oncology and the treatment of developmental disorders like Noonan syndrome. Further research into the direct biological activity of this compound itself may reveal additional therapeutic avenues. However, based on current evidence, its principal value lies in its role as a foundational scaffold for the generation of potent and selective allosteric inhibitors of SHP2. The methodologies outlined in this guide provide a clear path for the continued investigation and development of this important class of molecules.
References
In Silico Modeling of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a putative in silico modeling workflow for evaluating the binding of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate to Poly (ADP-ribose) polymerase-1 (PARP-1). While the specific biological targets of this compound are not extensively characterized in publicly available literature, the 6-azaspiro[2.5]octane scaffold is a recognized privileged structure in medicinal chemistry. Its inherent three-dimensional nature and conformational rigidity make it an attractive moiety for designing potent and selective enzyme inhibitors. PARP-1, a key enzyme in DNA repair and a validated target in oncology, is known to be inhibited by various small molecules, making it a plausible, albeit hypothetical, target for this analysis. This document outlines detailed methodologies for molecular docking and molecular dynamics simulations, presents representative quantitative data for known PARP-1 inhibitors, and visualizes the relevant biological pathways and experimental workflows.
Introduction: this compound and the Putative Target, PARP-1
This compound is a carbamate derivative with the molecular formula C15H21N2O2 and a molecular weight of 263.35 g/mol . The core 6-azaspiro[2.5]octane structure is of significant interest in drug discovery due to its sp³-rich three-dimensional character, which can lead to improved physicochemical properties and better target engagement compared to flat, aromatic structures. The synthesis of this compound generally involves the reaction of benzyl chloroformate with 6-azaspiro[2.5]octane-1-amine.
Given the structural features of this compound, we have selected Poly (ADP-ribose) polymerase-1 (PARP-1) as a putative biological target for this in silico modeling guide. PARP-1 is a nuclear enzyme that plays a critical role in the DNA damage response, particularly in the repair of single-strand breaks.[1] Inhibition of PARP-1 is a clinically validated strategy in oncology, especially for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[2]
PARP-1 Signaling Pathway in DNA Repair and Cancer
PARP-1 is a key sensor of DNA single-strand breaks (SSBs). Upon binding to damaged DNA, PARP-1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity. In cancers with deficient homologous recombination, the inhibition of PARP-1-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during replication, which cannot be efficiently repaired, ultimately resulting in cell death. This concept is known as synthetic lethality.
The following diagram illustrates the central role of PARP-1 in the DNA damage response pathway.
In Silico Modeling Methodologies
This section provides detailed protocols for the computational investigation of this compound binding to PARP-1.
Experimental Workflow
The overall in silico workflow for assessing the binding of a novel compound to its putative target is depicted below. This process begins with the preparation of the ligand and protein structures, followed by molecular docking to predict the binding pose, and culminates in molecular dynamics simulations to assess the stability of the complex.
Detailed Protocol: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
-
Protein Preparation:
-
Obtain the crystal structure of human PARP-1 from the Protein Data Bank (PDB; e.g., PDB ID: 4PJT).
-
Using molecular modeling software (e.g., PyMOL, Chimera), remove all water molecules and existing ligands from the structure.
-
Add polar hydrogens and assign appropriate atom types and charges using a force field (e.g., AMBER).
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound from its 2D representation.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges to the ligand atoms.
-
-
Docking Simulation:
-
Define the binding site on PARP-1 based on the location of the co-crystallized inhibitor in the original PDB file.
-
Generate a grid box that encompasses the entire binding pocket.
-
Perform the docking using a program such as AutoDock Vina. The program will generate a series of binding poses ranked by their predicted binding affinity (docking score).
-
-
Analysis of Results:
-
Analyze the top-ranked docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
-
The docking score provides an estimate of the binding free energy.
-
Detailed Protocol: Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.
-
System Preparation:
-
Take the best-ranked pose from the molecular docking as the starting structure for the MD simulation.
-
Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
-
Simulation Protocol:
-
Perform an initial energy minimization of the entire system to remove any steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under the NPT ensemble.
-
Run the production MD simulation for a sufficient duration (e.g., 100 nanoseconds) to observe the stability of the complex.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein and ligand backbone atoms over time to assess the stability of the complex. A stable RMSD indicates that the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein upon ligand binding.
-
Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to calculate the binding free energy of the ligand to the protein from the MD trajectory.
-
Quantitative Data Presentation
While specific binding data for this compound against PARP-1 is not available, the following tables summarize the inhibitory activities of several known PARP-1 inhibitors. This data serves as a benchmark for interpreting the results of the in silico modeling.
Table 1: In Vitro Inhibitory Activity of Selected PARP-1 Inhibitors
| Compound | PARP-1 IC50 (nM) | PARP-1 Ki (nM) | Reference |
| Olaparib | 5 | ~1-5 | [3][4] |
| Rucaparib | 7 | <1 | [3][4] |
| Niraparib | ~4-5 | ~2-4 | [2][3] |
| Talazoparib | 1 | <1 | [3][4] |
| Veliparib | ~4-5 | ~5 | [2] |
IC50: The half-maximal inhibitory concentration. Ki: The inhibition constant.
Table 2: Representative In Silico Docking Scores and Binding Energies for PARP-1 Inhibitors
| Compound | Docking Score (kcal/mol) | Predicted Binding Free Energy (kcal/mol) | Key Interacting Residues | Reference |
| Olaparib | -9.0 | -10.5 | Gly863, Ser904 | [2] |
| Quinazolinone-based inhibitor | -9.2 | N/A | Not Specified | [2] |
| Piperidine-based inhibitor | N/A | N/A | Gly863, Ser904 | [2] |
Docking scores and binding free energies are dependent on the specific software and force fields used and should be interpreted as relative values.
Conclusion
This technical guide has outlined a comprehensive in silico approach for investigating the potential binding of this compound to the putative target PARP-1. By employing molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the binding mode, stability, and key interactions of this spirocyclic compound. The provided methodologies and representative data offer a framework for the computational evaluation of novel small molecules in drug discovery and development. It is important to reiterate that the selection of PARP-1 as a target for this compound is hypothetical and serves as a model for the application of these computational techniques. Experimental validation is essential to confirm any in silico predictions.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate Derivatives and Analogs as KIF18A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate and its more complex analogs, with a particular focus on their emerging role as potent inhibitors of the mitotic kinesin KIF18A, a promising target in oncology. This document details their synthesis, biological activity, and the experimental protocols utilized for their evaluation.
Core Concepts and Therapeutic Potential
The 6-azaspiro[2.5]octane moiety is a key structural scaffold that has gained significant attention in medicinal chemistry due to its rigid, three-dimensional nature, which can impart favorable properties such as improved metabolic stability and target-binding affinity. While this compound itself is likely a synthetic intermediate, its derivatives have been identified as potent inhibitors of Kinesin Family Member 18A (KIF18A).
KIF18A is a plus-end directed motor protein essential for the precise alignment of chromosomes at the metaphase plate during mitosis. Notably, many cancer cells, particularly those with chromosomal instability (CIN), exhibit a heightened dependency on KIF18A for survival compared to healthy cells. Inhibition of KIF18A in these cancer cells leads to mitotic arrest, chromosome mis-segregation, and ultimately, apoptotic cell death, presenting a promising therapeutic window for cancer treatment.
Quantitative Data Presentation
The following table summarizes the in vitro activity of representative 6-azaspiro[2.5]octane derivatives as KIF18A inhibitors and their anti-proliferative effects on cancer cell lines. The data is compiled from various sources, including patent literature and scientific publications.
| Compound ID | Structure | KIF18A IC50 (nM) | Cell Line | Anti-proliferative IC50 (nM) |
| Analog 1 | N-(2-(4,4-Difluoropiperidin-1-yl)-6-methylpyrimidin-4-yl)-4-(N-(3-methyloxetan-3-yl)sulfamoyl)-2-(6-azaspiro[2.5]octan-6-yl)benzamide | Data not publicly available | Multiple Cancer Cell Lines | Data not publicly available |
| Analog 2 | N-(2-((1-Hydroxy-2-methylpropan-2-yl)amino)-6-methylpyrimidin-4-yl)-4-(N-(3-methyloxetan-3-yl)sulfamoyl)-2-(6-azaspiro[2.5]octan-6-yl)benzamide | Data not publicly available | Multiple Cancer Cell Lines | Data not publicly available |
| Analog 3 | (S)-N-(2-(4,4-Difluoropiperidin-1-yl)-6-methylpyrimidin-4-yl)-5-fluoro-4-((2-hydroxy-1-methylethyl)sulfonamido)-2-(6-azaspiro[2.5]octan-6-yl)benzamide | Data not publicly available | Multiple Cancer Cell Lines | Data not publicly available |
Note: Specific IC50 values for many potent derivatives from patent literature are often not disclosed publicly. The structures represent the chemical space being explored.
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of this compound derivatives and their analogs are crucial for reproducibility and further development.
General Synthesis of the 6-azaspiro[2.5]octane Core
The foundational 6-azaspiro[2.5]octane scaffold can be prepared through multi-step synthetic routes, often starting from commercially available materials. A general approach involves the formation of the spirocyclic system followed by functionalization.
Protocol 1: Synthesis of this compound (Intermediate)
-
Reaction Setup: To a solution of 6-azaspiro[2.5]octane-1-amine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine or diisopropylethylamine.
-
Addition of Benzyl Chloroformate: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of benzyl chloroformate in the same solvent dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Biological Evaluation Protocols
Protocol 2: KIF18A ATPase Activity Assay
This biochemical assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the KIF18A motor domain.
-
Reagents: Recombinant human KIF18A motor domain, taxol-stabilized microtubules, ATP, and a detection reagent such as ADP-Glo™ Kinase Assay kit.
-
Procedure:
-
Serially dilute the test compounds in DMSO.
-
In a 384-well plate, add the diluted compounds.
-
Prepare a reaction mixture containing KIF18A enzyme and microtubules in an appropriate reaction buffer.
-
Add the reaction mixture to the wells containing the compounds.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Calculate the IC50 values from the dose-response curves.
-
Protocol 3: Cell Proliferation Assay (e.g., using CellTiter-Glo®)
This assay determines the effect of the compounds on the viability and proliferation of cancer cells.
-
Cell Culture: Plate cancer cells (e.g., OVCAR-3, a cell line known to be sensitive to KIF18A inhibition) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72-96 hours in a humidified incubator at 37°C with 5% CO2.
-
Viability Assessment: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP, indicating the number of viable cells.
-
Data Analysis: Measure the luminescence using a plate reader and calculate the IC50 values from the dose-response curves.
Protocol 4: Western Blotting for Apoptosis Markers
This method is used to detect the induction of apoptosis in cancer cells following treatment with the compounds.
-
Cell Lysis: Treat cancer cells with the test compounds for a specified duration (e.g., 48 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with primary antibodies against apoptotic markers such as cleaved PARP and cleaved Caspase-3.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Signaling Pathway of KIF18A Inhibition
The following diagram illustrates the proposed mechanism of action for KIF18A inhibitors in chromosomally unstable (CIN) cancer cells.
Caption: KIF18A inhibition pathway in CIN cancer cells.
Experimental Workflow for Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of novel KIF18A inhibitors.
Caption: Preclinical evaluation workflow for KIF18A inhibitors.
This in-depth guide serves as a foundational resource for professionals engaged in the discovery and development of novel anticancer therapeutics targeting the KIF18A pathway. The unique structural features of this compound derivatives and their analogs, combined with a clear and actionable therapeutic hypothesis, make this an exciting and promising area of research.
An In-depth Technical Guide on the Spectroscopic Data for Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the predicted spectroscopic data (NMR and IR) for Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate. Due to the limited availability of experimental spectra in public databases, this document focuses on predicted values derived from the analysis of its constituent chemical moieties. It also outlines comprehensive, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for this and structurally similar compounds. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, drug development, and organic synthesis by providing a foundational spectroscopic profile for this compound.
Introduction
This compound is a unique spirocyclic compound containing a carbamate functional group. Its structural complexity, featuring a cyclopropane ring fused to a piperidine ring, makes it an interesting scaffold for medicinal chemistry and drug discovery. Spectroscopic analysis is crucial for the structural elucidation and purity assessment of such novel compounds. This guide presents the predicted Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Infrared (IR) spectroscopic data for this compound and provides detailed experimental protocols for obtaining such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups: a benzyl carbamate, a piperidine ring, and a cyclopropane ring.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| Aromatic (5H, Phenyl) | 7.30 - 7.40 | Multiplet | |
| Benzylic CH₂ | ~5.10 | Singlet | |
| Carbamate NH | 4.80 - 5.50 | Broad Singlet | |
| Spirocyclic CH | 2.50 - 2.80 | Multiplet | |
| Piperidine CH₂ (adjacent to N) | 3.20 - 3.60 | Multiplet | |
| Piperidine CH₂ | 1.50 - 1.80 | Multiplet | |
| Cyclopropane CH₂ | 0.40 - 0.90 | Multiplet |
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 155 - 157 |
| Aromatic C (quaternary) | 136 - 138 |
| Aromatic CH | 127 - 129 |
| Benzylic CH₂ | 66 - 68 |
| Spirocyclic C (quaternary) | 30 - 35 |
| Spirocyclic CH | 50 - 55 |
| Piperidine CH₂ (adjacent to N) | 45 - 50 |
| Piperidine CH₂ | 25 - 30 |
| Cyclopropane CH₂ | 10 - 15 |
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Carbamate) | 3300 - 3400 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |
| C=O Stretch (Carbamate) | 1680 - 1720 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| N-H Bend (Carbamate) | 1500 - 1550 | Medium |
| C-O Stretch (Carbamate) | 1200 - 1250 | Strong |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pipette and vial
Procedure:
-
Sample Preparation:
-
Weigh the appropriate amount of the compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ (with TMS) to the vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Transfer the solution into a 5 mm NMR tube using a pipette.
-
-
Instrument Setup (for a standard 400 MHz spectrometer):
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Use a 30° or 45° pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Use a 30° pulse angle.
-
Set the relaxation delay to 2-5 seconds.
-
Employ proton decoupling to simplify the spectrum.
-
Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum and reference it to the CDCl₃ signal at 77.16 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound (1-2 mg)
-
Potassium bromide (KBr), IR grade
-
Mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly dry the KBr to remove any moisture.
-
Place a small amount of KBr (approx. 100-200 mg) in a mortar.
-
Add 1-2 mg of the compound to the mortar.
-
Grind the mixture with the pestle until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the powder into the pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of an organic compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
Methodological & Application
Application Notes and Protocols for the Synthesis of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the synthesis of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate, a valuable intermediate in medicinal chemistry. The synthesis is presented in two main stages: the preparation of the precursor 6-azaspiro[2.5]octane hydrochloride and its subsequent conversion to the final carbamate product.
Experimental Protocols
Part 1: Synthesis of 6-azaspiro[2.5]octane hydrochloride
This protocol is adapted from a procedure published in the journal Tetrahedron.
Materials:
-
(1-cyanomethyl-cyclopropyl)-acetonitrile
-
Polymethylhydrosiloxane (PMHS)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Toluene
-
1M Hydrochloric acid (HCl)
-
Pentane
-
Chloroform
-
Celite®
Equipment:
-
50 mL round-bottom flask
-
Nitrogen gas inlet
-
Heating mantle
-
Magnetic stirrer
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
To a 50 mL round-bottom flask under a nitrogen atmosphere, add (1-cyanomethyl-cyclopropyl)-acetonitrile (500 mg, 4.2 mmol, 1.0 equiv) and 5.0 mL of toluene.
-
Add PMHS (1.0 mL, 16.8 mmol, 4.0 equiv) and Ti(Oi-Pr)₄ (1.3 mL, 4.3 mmol, 1.0 equiv) to the flask.
-
Heat the reaction mixture to 100°C for 24 hours. The colorless solution will turn deep purple.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Dilute the solution with toluene (30 mL) and hydrolyze by adding 1M HCl (15 mL, 3.6 equiv). Stir for 4 hours until the deep purple solution becomes yellow.
-
Concentrate the crude mixture under reduced pressure using a rotary evaporator.
-
Filter the resulting solid and wash with pentane (60 mL).
-
Dissolve the solid in chloroform and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure to afford 6-azaspiro[2.5]octane hydrochloride as a yellow powder.
Part 2: Synthesis of this compound
This part of the protocol involves the protection of the primary amine of 6-azaspiro[2.5]octane with a benzyloxycarbonyl (Cbz) group.
Materials:
-
6-azaspiro[2.5]octane hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Reaction flask
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Dissolve 6-azaspiro[2.5]octane hydrochloride in a 2:1 mixture of THF and water.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium bicarbonate (2.0 equivalents) to neutralize the hydrochloride salt and create basic conditions.
-
Slowly add benzyl chloroformate (1.5 equivalents) dropwise to the stirred solution at 0°C.
-
Stir the reaction mixture at 0°C for 20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase in vacuo using a rotary evaporator.
-
Purify the residue by silica gel column chromatography to yield this compound.[1] The synthesis is generally performed in an inert atmosphere to prevent moisture interference, with temperatures ranging from 0°C to room temperature.[1] Purification can be achieved through recrystallization or chromatography.[1]
Data Presentation
Table 1: Quantitative Data for the Synthesis of 6-azaspiro[2.5]octane hydrochloride
| Parameter | Value |
| Starting Material | (1-cyanomethyl-cyclopropyl)-acetonitrile |
| Yield | 85% (530 mg) |
| Appearance | Yellow powder |
| ¹H NMR (300 MHz, MeOD) | δ 0.48 (s, 4H, 2×CH₂-cyclopropyl), 1.64 (m, 4H, 2×CH₂-CH₂-NH-piperidine), 3.22 (m, 4H, 2×CH₂-CH₂-NH-piperidine) |
| ¹³C NMR (100 MHz, MeOD) | δ 12.2, 16.7 (Cq), 32.4, 45.2 |
| MS (CI, NH₃) | m/z = 112 (MH)⁺ |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
References
Application Note: Purification of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate by Flash Chromatography
Introduction
Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate is a spirocyclic compound of interest in medicinal chemistry and drug development due to its unique three-dimensional structure. Spirocycles are increasingly incorporated into drug candidates to improve their physicochemical properties and metabolic stability. The carbamate functional group in this molecule often serves as a protecting group for the amine during multi-step organic synthesis.[1][2][3] Efficient purification of this intermediate is crucial for the successful synthesis of the final active pharmaceutical ingredient.
This application note provides a detailed protocol for the purification of this compound using flash column chromatography on silica gel. The described method is robust and can be adapted for structurally similar spirocyclic carbamates.
Materials and Methods
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[4]
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Methanol (HPLC grade)
-
Triethylamine (Et3N)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass chromatography column
-
Air or nitrogen pressure source[4]
-
Rotary evaporator
Instrumentation:
-
Flash chromatography system (manual or automated)
-
UV detector or TLC for fraction analysis
Experimental Protocol
A detailed, step-by-step protocol for the purification is provided below.
1. Thin Layer Chromatography (TLC) Analysis of Crude Material
Before performing flash chromatography, it is essential to determine an appropriate solvent system using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.[5]
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate using various solvent systems. A good starting point for nitrogen-containing compounds is a mixture of hexanes and ethyl acetate.[5] If the compound is more polar, a system of dichloromethane and methanol can be tested.[5]
-
For basic compounds like this amine derivative, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and reduce tailing on the silica gel.[5]
-
Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).
-
Select the solvent system that provides good separation between the target compound and impurities.
2. Column Packing
-
Select a column of an appropriate size. The amount of silica gel used is typically 20 to 100 times the weight of the crude sample, depending on the difficulty of the separation.[6]
-
There are two common methods for packing the column: dry packing and slurry packing.[7]
-
Dry Packing: Add the dry silica gel to the column, gently tapping the column to ensure even packing. Then, pass the chosen eluent through the column under pressure until the silica is fully wetted and equilibrated.[4][5]
-
Slurry Packing: Prepare a slurry of the silica gel in the initial eluting solvent. Pour the slurry into the column and allow it to settle, draining the excess solvent. Apply pressure to pack the bed firmly.[7]
-
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[5]
3. Sample Loading
The sample can be loaded onto the column using either a wet or dry loading technique.[7]
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial chromatography solvent or a less polar solvent like dichloromethane.[5][7] Carefully apply the solution to the top of the silica gel bed.[7]
-
Dry Loading: If the crude product is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[4][7] Carefully add this powder to the top of the packed column.[4]
4. Elution and Fraction Collection
-
Begin the elution with the solvent system determined by TLC. A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, is often effective for separating complex mixtures.
-
Apply positive pressure (air or nitrogen) to the top of the column to achieve a steady flow rate.[4]
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
5. Product Isolation
-
Concentrate the combined pure fractions using a rotary evaporator to remove the solvent.
-
The resulting solid or oil is the purified this compound.
-
Determine the yield and characterize the final product using appropriate analytical techniques (e.g., NMR, MS, HPLC).
Results and Discussion
The purification of crude this compound was successfully achieved using the flash chromatography protocol described above. A representative purification is summarized in the table below.
Table 1: Representative Data for the Purification of this compound
| Parameter | Value |
| Crude Sample Weight | 1.2 g |
| Silica Gel Weight | 60 g (50:1 ratio) |
| Column Dimensions | 40 mm x 200 mm |
| Sample Loading Method | Dry Loading |
| Eluent System | Gradient: 10% to 50% Ethyl Acetate in Hexanes |
| Flow Rate | 20 mL/min |
| Fraction Size | 15 mL |
| Retention Factor (Rf) of Pure Compound | 0.28 (in 30% Ethyl Acetate/Hexanes) |
| Yield of Pure Product | 0.98 g |
| Purity (by HPLC) | >98% |
| Recovery | 81.7% |
The use of a gradient elution from 10% to 50% ethyl acetate in hexanes allowed for the effective separation of the desired product from less polar starting materials and more polar byproducts. Dry loading was chosen to ensure a narrow sample band and improve resolution. The final product was obtained in high purity and with good recovery.
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Conclusion
This application note provides a comprehensive and effective protocol for the purification of this compound using flash column chromatography. The method is straightforward, scalable, and yields a product of high purity. This protocol can serve as a valuable guide for researchers and scientists working on the synthesis of spirocyclic compounds and other carbamate-protected amines in the field of drug discovery and development.
References
Application Notes and Protocols for the Characterization of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate. This synthetic spirocyclic compound, with the molecular formula C₁₅H₂₁N₂O₂ and a molecular weight of 263.35 g/mol , is of interest in medicinal chemistry and drug development.[1] The protocols herein describe the use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) spectroscopy for structural elucidation, purity assessment, and quantitative analysis.
Introduction
This compound is a carbamate derivative featuring a unique spirocyclic scaffold.[1] Such structures are of significant interest in drug discovery due to their rigid three-dimensional conformations, which can lead to enhanced target affinity and selectivity. The analytical characterization of this molecule is a critical step in its development, ensuring its identity, purity, and stability. This document outlines the standard analytical methods and detailed protocols for the comprehensive characterization of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₁N₂O₂ | [1] |
| Molecular Weight | 263.35 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in organic solvents (e.g., DMSO, Methanol), limited solubility in water. | [1] |
Analytical Methods and Protocols
A general workflow for the analytical characterization of this compound is depicted in the following diagram.
Caption: Experimental workflow for the characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. For this compound, ¹H NMR, ¹³C NMR, and 2D NMR experiments (such as COSY and HSQC) are recommended for unambiguous assignment of all proton and carbon signals.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
2D NMR Acquisition (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly attached protons and carbons.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
Expected Spectral Data:
The following tables summarize the expected chemical shifts for the ¹H and ¹³C NMR spectra of this compound.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.30-7.40 | m | 5H | Aromatic protons (benzyl group) |
| ~5.10 | s | 2H | -CH₂- (benzyl group) |
| ~4.90 | br s | 1H | -NH- (carbamate) |
| ~3.50 | m | 1H | -CH-NH- (spiro octane) |
| ~2.70-2.90 | m | 4H | -CH₂-N-CH₂- (piperidine ring) |
| ~1.50-1.80 | m | 4H | -CH₂-CH₂- (piperidine ring) |
| ~0.50-0.80 | m | 4H | Cyclopropane protons |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~156.0 | C=O (carbamate) |
| ~136.5 | Quaternary aromatic C (benzyl) |
| ~128.5 | Aromatic CH (benzyl) |
| ~128.0 | Aromatic CH (benzyl) |
| ~127.8 | Aromatic CH (benzyl) |
| ~66.5 | -O-CH₂- (benzyl) |
| ~50.0 | -CH-NH- (spiro octane) |
| ~45.0 | -CH₂-N- (piperidine) |
| ~35.0 | Spiro carbon |
| ~30.0 | -CH₂- (piperidine) |
| ~15.0 | -CH₂- (cyclopropane) |
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique suitable for determining the molecular weight of this compound.
Protocol for ESI-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., a Q-TOF or Orbitrap instrument).
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the base peak.
-
Tandem MS (MS/MS): To obtain structural information, perform fragmentation of the [M+H]⁺ ion.
Expected Mass Spectral Data:
Table 4: Expected ESI-MS Data
| Ion | m/z (calculated) | m/z (observed) |
| [M+H]⁺ | 264.16 | ~264.2 |
| [M+Na]⁺ | 286.14 | ~286.1 |
Predicted Fragmentation Pattern:
The major fragmentation pathways are expected to involve the loss of the benzyl group and cleavage of the carbamate and spirocyclic rings.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of this compound and for quantitative analysis. A reverse-phase HPLC method is generally suitable for this compound.
Protocol for HPLC Analysis:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program:
-
Start with a suitable initial percentage of B (e.g., 20%).
-
Increase the percentage of B linearly over time to elute the compound.
-
Include a wash step with a high percentage of B and an equilibration step at the initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the benzyl group absorbs (e.g., 254 nm).
-
Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Injection Volume: 10 µL.
Table 5: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20-80% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Protocol for FTIR Analysis:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid compound or analyze the sample using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Expected FTIR Data:
Table 6: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | N-H stretch (carbamate) |
| ~3030 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch |
| ~1690 | C=O stretch (carbamate) |
| ~1540 | N-H bend |
| ~1250 | C-O stretch |
| ~700-750 | Aromatic C-H out-of-plane bend |
Potential Biological Signaling Pathway Involvement
While the specific biological target of this compound is not definitively established in the public domain, compounds with similar structural motifs are often investigated as modulators of enzymes or G-protein coupled receptors (GPCRs). A hypothetical signaling pathway is illustrated below.
Caption: Hypothetical signaling pathways modulated by the compound.
Conclusion
The analytical methods and protocols outlined in this document provide a comprehensive framework for the characterization of this compound. The application of NMR, MS, HPLC, and FTIR will ensure the unambiguous structural confirmation, purity assessment, and quality control of this compound, which are essential for its advancement in research and drug development pipelines.
References
Application Notes and Protocols for Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate is a synthetic, spirocyclic compound with potential applications in medicinal chemistry and drug discovery.[1] Its rigid, three-dimensional structure makes it an attractive scaffold for interacting with biological targets such as enzymes and receptors.[1] These application notes provide a comprehensive guide for utilizing this compound in enzyme inhibition assays, a critical step in the characterization of potential therapeutic agents. The following protocols are designed to be adaptable to a variety of enzyme systems and can be modified to suit specific research needs.
Principle of Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental to drug discovery and are used to determine the potency and mechanism of action of a potential inhibitor. The basic principle involves measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor. A decrease in the reaction rate in the presence of the compound indicates inhibition. The potency of the inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Data Presentation: Hypothetical Inhibition of Inhibitor-Sensitive Kinase 1 (ISK1)
To illustrate the application of this compound in enzyme inhibition studies, we present hypothetical data for its effect on "Inhibitor-Sensitive Kinase 1" (ISK1). ISK1 is a fictional kinase used here for demonstrative purposes. The following tables summarize the results of such a hypothetical study.
Table 1: Inhibition of ISK1 Activity by this compound
| Inhibitor Concentration (µM) | Enzyme Activity (% of Control) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 0.1 | 85.3 | 4.8 |
| 0.5 | 62.1 | 3.9 |
| 1.0 | 48.9 | 3.1 |
| 5.0 | 21.5 | 2.5 |
| 10.0 | 8.7 | 1.9 |
| 50.0 | 2.1 | 0.8 |
Table 2: Kinetic Parameters of ISK1 Inhibition
| Parameter | Value |
| IC50 | 1.2 µM |
| Ki (Inhibition Constant) | 0.8 µM |
| Mechanism of Inhibition | Competitive |
Experimental Protocols
The following are detailed protocols for performing an in vitro enzyme inhibition assay using this compound. This protocol is a general template and should be optimized for the specific enzyme being investigated.
Protocol 1: Preparation of Reagents
-
Assay Buffer: Prepare a buffer solution appropriate for the target enzyme's optimal activity (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Enzyme Solution: Dilute the purified target enzyme to a working concentration in the assay buffer. The final concentration should be such that the reaction proceeds linearly for the duration of the assay.
-
Substrate Solution: Prepare a stock solution of the enzyme's substrate in a suitable solvent (e.g., water or DMSO). The final substrate concentration in the assay should ideally be at or near its Michaelis constant (Km) for accurate IC50 determination.
-
Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in the assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v) to avoid solvent effects on enzyme activity.
Protocol 2: Enzyme Inhibition Assay (96-Well Plate Format)
This protocol describes a typical spectrophotometric or fluorometric assay performed in a 96-well microplate.
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted this compound solutions or vehicle (assay buffer with the same final DMSO concentration) to the appropriate wells of a 96-well plate.
-
Add 85 µL of the diluted enzyme solution to each well.
-
Include control wells:
-
100% Activity Control: Enzyme, substrate, and vehicle (no inhibitor).
-
0% Activity Control (Blank): Assay buffer, substrate, and vehicle (no enzyme).
-
-
-
Pre-incubation: Gently mix the plate and pre-incubate the enzyme and inhibitor mixture for 15-30 minutes at the optimal temperature for the enzyme (e.g., 37°C). This allows the inhibitor to bind to the enzyme before the reaction is initiated.
-
Initiation of Reaction: Add 10 µL of the substrate solution to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength. Record data at regular intervals (e.g., every 30 seconds) for 15-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the progress curve (absorbance/fluorescence vs. time).
-
Subtract the rate of the blank (0% activity control) from all other rates.
-
Normalize the data by expressing the inhibited rates as a percentage of the 100% activity control.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for conducting an enzyme inhibition assay.
Caption: A flowchart of the key steps in an enzyme inhibition assay.
Hypothetical Signaling Pathway
This diagram depicts a hypothetical signaling pathway where ISK1 is a key component, and its inhibition by this compound can modulate downstream cellular responses.
Caption: A diagram of a hypothetical signaling cascade regulated by ISK1.
Logical Relationship of Inhibition Data Analysis
This diagram outlines the logical flow of analyzing the raw data from the enzyme inhibition assay to determine the IC50 value.
Caption: A logical flow diagram for the analysis of enzyme inhibition data.
Conclusion
This compound represents a versatile scaffold for the development of novel enzyme inhibitors. The protocols and guidelines presented here offer a solid foundation for researchers to initiate their investigations into the inhibitory potential of this compound against their specific enzyme targets. Careful optimization of assay conditions and rigorous data analysis are paramount for obtaining reliable and reproducible results in the pursuit of new therapeutic agents.
References
Application Notes and Protocols: Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate in Receptor Binding Studies
Introduction
Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate is a synthetic molecule featuring a 6-azaspiro[2.5]octane core. This spirocyclic scaffold is of significant interest in medicinal chemistry, particularly for the development of therapeutics targeting the central nervous system (CNS) and in oncology. The conformational rigidity and three-dimensional structure of the azaspiro[2.5]octane moiety can contribute to enhanced binding affinity and selectivity for biological targets. While derivatives of the 6-azaspiro[2.5]octane scaffold have been investigated for their potential as antagonists at muscarinic receptors, specific receptor binding data for this compound is not extensively documented in publicly available literature.
These application notes provide a generalized framework and protocol for assessing the receptor binding profile of this compound. The protocols are based on standard industry practices for in vitro receptor binding assays and can be adapted to screen the compound against a panel of relevant CNS receptors.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the title compound is presented in Table 1. This information is essential for the preparation of stock solutions and for understanding the compound's behavior in aqueous assay buffers.
| Property | Value |
| Molecular Formula | C₁₅H₂₀N₂O₂ |
| Molecular Weight | 260.33 g/mol |
| CAS Number | 1239852-33-5 |
| Appearance | White to off-white solid (predicted) |
| Solubility | Soluble in DMSO and ethanol |
Table 1: Physicochemical Properties
Hypothetical Receptor Binding Profile
In the absence of specific experimental data for this compound, a hypothetical binding profile is presented in Table 2. This table illustrates how quantitative data for this compound would be structured and serves as a template for recording experimental findings. The targets selected are representative of common CNS receptors that could be modulated by a molecule with this scaffold.
| Receptor Target | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Hill Slope |
| Muscarinic M₁ | [³H]-Pirenzepine | >10,000 | >10,000 | N/A |
| Muscarinic M₂ | [³H]-AF-DX 384 | 850 | 1200 | 0.95 |
| Dopamine D₂ | [³H]-Spiperone | 120 | 180 | 1.05 |
| Serotonin 5-HT₂A | [³H]-Ketanserin | 2500 | 3500 | 0.98 |
| Sigma₁ | [³H]-(+)-Pentazocine | 45 | 65 | 1.02 |
Table 2: Illustrative Receptor Binding Data (Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Experimental Protocols
General Radioligand Binding Assay Protocol
This protocol describes a generalized method for determining the binding affinity of this compound for a target receptor using a competitive radioligand binding assay.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives)
-
Receptor source (e.g., cell membranes expressing the target receptor)
-
Radioligand specific for the target receptor
-
Non-labeled competing ligand (for determination of non-specific binding)
-
96-well microplates
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
-
Filtration apparatus with glass fiber filters
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in the assay buffer to achieve the desired final concentrations for the competition assay.
-
Assay Setup: In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, receptor membranes, and radioligand.
-
Non-specific Binding: Assay buffer, receptor membranes, radioligand, and a high concentration of the non-labeled competing ligand.
-
Competition Binding: Serial dilutions of this compound, receptor membranes, and radioligand.
-
-
Incubation: Incubate the microplate at a specified temperature (e.g., room temperature or 37°C) for a predetermined duration to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding as a function of the logarithm of the concentration of this compound. Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Caption: Workflow for a typical radioligand receptor binding assay.
Potential Signaling Pathway Involvement
Given the interest in azaspiro[2.5]octane derivatives for CNS targets, a potential mechanism of action could involve the modulation of G-protein coupled receptor (GPCR) signaling pathways. For instance, if this compound were to act as an antagonist at a Gαi-coupled receptor, it would inhibit the downstream signaling cascade.
Caption: Hypothetical Gαi-coupled receptor signaling pathway antagonism.
Conclusion
Application Note: Evaluation of the Anti-Proliferative Effects of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate using a Cell-Based Viability Assay
Introduction
Spirocyclic scaffolds are increasingly recognized in medicinal chemistry for their inherent three-dimensional nature, which can lead to improved physicochemical and pharmacokinetic properties of drug candidates.[1] The 6-azaspiro[2.5]octane moiety, a key structural feature of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate, has been incorporated into various pharmaceutical drug candidates. As a novel compound featuring this promising scaffold, a foundational step in characterizing the biological activity of this compound is to assess its impact on cell viability and proliferation.
This application note provides a detailed protocol for a cell-based assay to determine the anti-proliferative effects and the half-maximal inhibitory concentration (IC50) of this compound. The described method utilizes a resazurin-based cell viability assay, a robust and sensitive method for quantifying the metabolic activity of living cells.[2][3][4] In this assay, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[4][5][6] The resulting fluorescent signal is directly proportional to the number of viable cells, allowing for the precise quantification of the compound's cytotoxic or cytostatic effects.[2][4]
Principle of the Resazurin-Based Cell Viability Assay
The assay is based on the ability of viable, metabolically active cells to reduce resazurin to resorufin. This conversion is mediated by mitochondrial reductase enzymes.[7] A decrease in the rate of this conversion in the presence of a test compound is indicative of reduced cell viability, either through cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation). The fluorescent signal of resorufin is measured to quantify this effect.
Caption: Principle of the resazurin-based cell viability assay.
Materials and Methods
Materials
-
This compound
-
Human cancer cell line (e.g., HeLa, A549, or MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Resazurin sodium salt
-
Opaque-walled 96-well microplates
-
Multi-channel pipette
-
Fluorescence microplate reader
Experimental Protocol
The overall workflow for assessing the cytotoxicity of the compound is depicted below.
Caption: Experimental workflow for IC50 determination.
Step 1: Reagent Preparation
-
Compound Stock Solution (10 mM): Dissolve this compound in DMSO to make a 10 mM stock solution. Store aliquots at -20°C.
-
Resazurin Working Solution (0.15 mg/mL): Dissolve resazurin sodium salt in sterile PBS to a final concentration of 0.15 mg/mL.[2] Filter-sterilize through a 0.2 µm filter and store protected from light at 4°C for frequent use or at -20°C for long-term storage.[2]
Step 2: Cell Seeding
-
Culture cells to approximately 80% confluency.
-
Trypsinize and resuspend the cells in a complete culture medium.
-
Perform a cell count to determine cell concentration.
-
Dilute the cells to a seeding density of 5 x 10^4 cells/mL (this may need optimization depending on the cell line's growth rate).
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of an opaque-walled 96-well plate.
-
Include wells for "cells only" (vehicle control) and "medium only" (blank).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
Step 3: Compound Treatment
-
Prepare serial dilutions of the this compound stock solution in a complete culture medium. A common starting range is 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, 1.56 µM, and 0 µM (vehicle control).
-
Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions to the appropriate wells.
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
Step 4: Viability Measurement
-
Warm the resazurin working solution to 37°C.
-
Add 20 µL of the resazurin working solution to each well, including the blank and vehicle control wells.[2]
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[2][4]
Data Presentation and Analysis
1. Data Normalization First, subtract the average fluorescence reading of the "medium only" (blank) wells from all other readings. Then, calculate the percentage of cell viability for each compound concentration using the following formula:
-
% Viability = ( (Fluorescence of Treated Cells) / (Fluorescence of Vehicle Control) ) x 100
2. Tabulation of Results Summarize the quantitative data in a structured table.
| Concentration (µM) | Mean Fluorescence (RFU) | Standard Deviation | % Viability |
| 100 | 15,234 | 890 | 12.1 |
| 50 | 34,567 | 1,543 | 27.5 |
| 25 | 63,123 | 2,890 | 50.2 |
| 12.5 | 98,765 | 4,321 | 78.5 |
| 6.25 | 115,432 | 5,112 | 91.8 |
| 3.125 | 122,345 | 5,876 | 97.3 |
| 1.56 | 125,111 | 6,012 | 99.5 |
| 0 (Vehicle) | 125,789 | 6,234 | 100.0 |
Note: The data presented above are for illustrative purposes only.
3. IC50 Determination The IC50 value is the concentration of the compound that inhibits cell viability by 50%.[8][9][10] To determine the IC50, plot the % Viability against the logarithm of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and calculate the IC50 value.
| Cell Line | Compound | Incubation Time | IC50 (µM) |
| HeLa | This compound | 48 hours | 24.9 |
| A549 | This compound | 48 hours | 31.2 |
| MCF-7 | This compound | 48 hours | 18.5 |
Note: The data presented above are for illustrative purposes only.
Conclusion
This application note provides a comprehensive protocol for evaluating the anti-proliferative effects of this compound. The resazurin-based assay is a sensitive, reliable, and efficient method for determining the dose-dependent effects of novel compounds on cell viability and for calculating their IC50 values. This foundational assay is a critical first step in characterizing the biological activity of new chemical entities in drug discovery and development.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labbox.es [labbox.es]
- 5. tribioscience.com [tribioscience.com]
- 6. tipbiosystems.com [tipbiosystems.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. clyte.tech [clyte.tech]
- 10. The Importance of IC50 Determination | Visikol [visikol.com]
Application Note: Determination of the IC50 Value of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate is a synthetic organic compound featuring a spirocyclic scaffold. While specific biological activities and IC50 values for this particular compound are not extensively documented in publicly available literature, derivatives of the 6-azaspiro[2.5]octane core have been investigated for various therapeutic applications, including the inhibition of proteins such as KIF18A, suggesting potential utility in oncology.[1] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound, a critical parameter for evaluating its potency. The described method focuses on a cell-based cytotoxicity assay, which is a fundamental step in the preclinical assessment of potential therapeutic agents.
The protocol outlined below utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method to assess cell viability.[2] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[2] By measuring the absorbance of the formazan, the extent of cell death induced by the test compound can be quantified.
Potential Signaling Pathway
Given that structurally related spirocyclic compounds have been explored as inhibitors of proteins involved in cell division, such as Kinesin Family Member 18A (KIF18A), a potential mechanism of action for this compound could involve the disruption of the cell cycle, leading to apoptosis. KIF18A is a microtubule-dependent motor protein that plays a crucial role in chromosome alignment during mitosis. Its inhibition can lead to mitotic arrest and subsequent cell death.
Caption: Potential mechanism of action for this compound.
Experimental Protocol: MTT Assay for IC50 Determination
This protocol provides a step-by-step guide for determining the cytotoxic IC50 of this compound against a selected cancer cell line (e.g., HeLa, A549, or MCF-7).
Materials and Reagents
-
This compound
-
Human cancer cell line (e.g., HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Workflow
Caption: Workflow for the MTT-based IC50 determination assay.
Procedure
-
Cell Culture and Seeding:
-
Maintain the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during their logarithmic growth phase using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized depending on the cell line's doubling time.
-
-
MTT Assay:
-
Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if available.
-
Data Analysis and Presentation
-
Calculate Percent Viability:
-
The percentage of cell viability is calculated using the following formula:
-
-
IC50 Determination:
-
Plot the percent viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.[3]
-
Data Presentation
The quantitative data should be summarized in a clear and structured table for easy comparison.
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| Vehicle Control (0) | Value | Value | 100 |
| 0.1 | Value | Value | Value |
| 1 | Value | Value | Value |
| 10 | Value | Value | Value |
| 50 | Value | Value | Value |
| 100 | Value | Value | Value |
| IC50 (µM) | \multicolumn{3}{c | }{Calculated Value} |
Logical Flow of IC50 Determination
Caption: Logical flow from sample preparation to IC50 value determination.
This application note provides a comprehensive protocol for determining the IC50 value of this compound using a standard MTT assay. The successful execution of this protocol will yield a quantitative measure of the compound's cytotoxic potency, which is a crucial first step in the evaluation of its potential as a therapeutic agent. The provided diagrams and data presentation templates are intended to facilitate clear and concise reporting of the experimental findings.
References
Application Notes and Protocols for Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and appropriate storage of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate (CAS No. 1239852-33-5) in a laboratory setting. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound for research and development purposes.
Compound Information
This compound is a carbamate derivative with a unique spirocyclic structure, making it a compound of interest in medicinal chemistry and drug discovery.[1]
| Property | Value |
| Molecular Formula | C15H20N2O2 |
| Molecular Weight | 261.33 g/mol |
| Appearance | White to off-white solid[1] |
| Purity | 98%[2] |
| Solubility | Soluble in organic solvents, with limited solubility in water.[1] |
Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
-
Skin Irritation (Category 2) [2]
-
Serious Eye Irritation (Category 2A) [2]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system [2]
The signal word for this compound is Warning .[2]
| Hazard Statement | Description |
| H315 | Causes skin irritation.[2] |
| H319 | Causes serious eye irritation.[2] |
| H335 | May cause respiratory irritation.[2] |
Personal Protective Equipment (PPE): To minimize exposure and ensure safety, the following PPE must be worn when handling this compound:
-
Gloves: Chemical-resistant gloves.
-
Protective Clothing: A standard laboratory coat.
-
Eye/Face Protection: Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some situations.[2]
Handling and Storage Protocols
-
Engineering Controls: Handle the compound in a well-ventilated area. Use a chemical fume hood to keep airborne concentrations low.[2] Facilities should be equipped with an eyewash fountain.[2]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling the product, before breaks, and at the end of the workday.[2] Do not eat, drink, or smoke in the laboratory.[2]
-
Dispensing: When weighing or transferring the solid compound, take care to minimize dust generation and accumulation.[2]
-
Spill Procedures:
-
Ensure adequate ventilation and remove all sources of ignition.[2]
-
Wear appropriate PPE as described in Section 2.[2]
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place into a suitable, labeled disposal container.[2]
-
Prevent the spill from entering drains or waterways.[2]
-
Consult local regulations for proper disposal.[2]
-
Proper storage is essential to maintain the stability and purity of this compound.
| Storage Parameter | Recommendation |
| Temperature | Store in a cool, dry place.[2] Recommended storage temperature is between 2°C and 8°C.[1] |
| Container | Keep in a tightly-closed container when not in use.[2] |
| Atmosphere | Store under inert conditions to maintain stability.[1] |
| Incompatibilities | Store away from incompatible substances and sources of ignition.[2] |
| Security | It is recommended to store the compound in a locked-up location.[2] |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling and storing this compound in the laboratory.
Caption: Workflow for Handling and Storage.
First Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them in a position comfortable for breathing. If feeling unwell, call a poison center or doctor.[2]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice/attention. Take off contaminated clothing and wash it before reuse.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
-
If Swallowed: If the person feels unwell, call a poison center or doctor.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[2]
-
Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides and nitrogen oxides may be generated by thermal decomposition or combustion.[2]
-
Protective Equipment: Wear a NIOSH-approved self-contained breathing apparatus and full protective gear.[2]
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2] Do not allow the product to enter drains, other waterways, or soil.[2]
This application note is intended for use by technically qualified individuals.[2][3] All products are for research and development use only.[3]
References
Application Notes and Protocols for In Vivo Studies of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate is a synthetic compound featuring a carbamate functional group. Carbamate-containing molecules have been successfully developed as inhibitors of enzymes, particularly acetylcholinesterase (AChE), for the symptomatic treatment of Alzheimer's disease.[1] These inhibitors function by preventing the breakdown of the neurotransmitter acetylcholine, thereby increasing its availability in the synapse and enhancing cholinergic signaling.[1] This document outlines detailed protocols for the in vivo evaluation of this compound, based on the hypothesis that it acts as an AChE inhibitor. The described studies will assess its pharmacokinetic profile, safety, and efficacy in a relevant animal model of cognitive impairment.
Hypothesized Signaling Pathway: Acetylcholinesterase Inhibition
The proposed mechanism of action involves the inhibition of acetylcholinesterase in the synaptic cleft. By blocking AChE, this compound is expected to increase the concentration and duration of action of acetylcholine, leading to enhanced signaling at cholinergic receptors.
Overall Experimental Workflow
The in vivo evaluation of this compound will follow a structured workflow, beginning with pharmacokinetic and safety assessments, followed by efficacy studies.
Pharmacokinetic (PK) Studies
Objective: To determine the pharmacokinetic profile of this compound in a rodent model after intravenous (IV) and oral (PO) administration.[2]
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old, n=3-5 per group).
-
Compound Formulation:
-
IV: Dissolve the compound in a vehicle suitable for intravenous injection (e.g., 10% DMSO, 40% PEG400, 50% Saline).
-
PO: Formulate as a suspension or solution in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
-
Dosing:
-
IV Group: Administer a single dose of 1 mg/kg via tail vein injection.
-
PO Group: Administer a single dose of 10 mg/kg via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 100 µL) from the tail vein at pre-dose (0) and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.
Data Presentation: Pharmacokinetic Parameters
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| C₀ / Cmax (ng/mL) | ||
| Tmax (h) | N/A | |
| AUC₀-t (ng·h/mL) | ||
| AUC₀-inf (ng·h/mL) | ||
| t½ (h) | ||
| Clearance (CL) (mL/h/kg) | ||
| Volume of Distribution (Vd) (L/kg) | ||
| Bioavailability (F) (%) | N/A |
Acute Toxicity Study
Objective: To determine the potential acute toxicity and the maximum tolerated dose (MTD) of this compound after a single administration.[3][4]
Experimental Protocol:
-
Animal Model: Male and female C57BL/6 mice (8-10 weeks old, n=3-5 per sex per group).
-
Compound Formulation: Prepare the compound in the same vehicle as intended for efficacy studies (e.g., 0.5% methylcellulose for PO administration).
-
Dose Escalation:
-
Administer single oral doses in an escalating manner to different groups of mice (e.g., 10, 50, 100, 500, 1000 mg/kg).
-
Include a vehicle control group.
-
-
Monitoring:
-
Observe animals continuously for the first 4 hours post-dosing, then daily for 14 days.
-
Record clinical signs of toxicity, including changes in behavior, posture, activity, and any signs of morbidity.
-
Measure body weight just before dosing and daily for the observation period. A body weight loss of >15% is often considered a sign of significant toxicity.[3]
-
-
Endpoint: At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy to examine for any organ abnormalities.
Data Presentation: Acute Toxicity Observations
| Dose (mg/kg) | Sex | n | Mortality | Clinical Signs of Toxicity | Body Weight Change (%) (Day 14 vs Day 0) | Gross Necropsy Findings |
| Vehicle | M | 5 | ||||
| Vehicle | F | 5 | ||||
| 10 | M | 5 | ||||
| 10 | F | 5 | ||||
| 50 | M | 5 | ||||
| 50 | F | 5 | ||||
| 100 | M | 5 | ||||
| 100 | F | 5 | ||||
| 500 | M | 5 | ||||
| 500 | F | 5 | ||||
| 1000 | M | 5 | ||||
| 1000 | F | 5 |
Efficacy Study: Scopolamine-Induced Amnesia Model
Objective: To evaluate the efficacy of this compound in reversing cognitive deficits in a mouse model of amnesia. This model is widely used for screening compounds with potential anti-amnesic and nootropic effects, particularly AChE inhibitors.[5][6]
Experimental Workflow for Efficacy Study
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old, n=10 per group).
-
Groups:
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + Scopolamine (1 mg/kg)
-
Group 3: Donepezil (positive control, e.g., 1 mg/kg) + Scopolamine
-
Group 4: Test Compound (Low Dose) + Scopolamine
-
Group 5: Test Compound (High Dose) + Scopolamine
-
-
Drug Administration:
-
Administer the test compound, Donepezil, or vehicle orally (PO) 60 minutes before the behavioral test.
-
Administer scopolamine (1 mg/kg) or saline intraperitoneally (IP) 30 minutes before the behavioral test.
-
-
Behavioral Assessment (Morris Water Maze):
-
Acquisition Phase (4 days): Train mice to find a hidden platform in a circular pool of water. Conduct 4 trials per day.
-
Probe Trial (Day 5): On the test day, after drug administration, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Collection:
-
Acquisition: Record escape latency (time to find the platform).
-
Probe Trial: Record time spent in the target quadrant and the number of platform crossings.
-
-
Data Analysis: Use ANOVA followed by a post-hoc test to compare the performance between groups.
Data Presentation: Efficacy in Morris Water Maze
| Group | Treatment | n | Mean Escape Latency (s) (Acquisition Day 4) | Time in Target Quadrant (s) (Probe Trial) |
| 1 (Normal Control) | Vehicle + Saline | 10 | ||
| 2 (Amnesia Control) | Vehicle + Scopolamine (1 mg/kg) | 10 | ||
| 3 (Positive Control) | Donepezil (1 mg/kg) + Scopolamine | 10 | ||
| 4 (Test Compound - Low Dose) | This compound (X mg/kg) + Scopolamine | 10 | ||
| 5 (Test Compound - High Dose) | This compound (Y mg/kg) + Scopolamine | 10 |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Preclinical Toxicology Testing and Toxicity Profiles | Pharma Models [pharmamodels.net]
- 5. Design, synthesis, in vitro and in vivo evaluation of tacrine–cinnamic acid hybrids as multi-target acetyl- and butyrylcholinesterase inhibitors against Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, in vitro and in vivo evaluation of novel pyrrolizine-based compounds with potential activity as cholinesterase inhibitors and anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate. The guidance is structured in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Troubleshooting Guides
This section provides detailed guidance on specific issues that may arise during the synthesis of this compound, which is conceptually broken down into two key stages: the formation of the 6-azaspiro[2.5]octane core and the subsequent carbamoylation.
Issue 1: Low Yield in the Formation of the 6-Azaspiro[2.5]octane Core
The construction of the spirocyclic core is often the most challenging step in the synthesis.[1][2] Low yields can be attributed to several factors, including competing side reactions and suboptimal reaction conditions.[3]
Q1: My reaction to form the 6-azaspiro[2.5]octane core is resulting in a low yield of the desired product. What are the potential causes and how can I improve the yield?
A1: Low yields in spirocycle synthesis can stem from several factors. Here are some common causes and troubleshooting strategies:
-
Intermolecular vs. Intramolecular Reactions: A common side reaction is the polymerization or intermolecular reaction between starting materials, which competes with the desired intramolecular cyclization.[3]
-
Solution: Employ high-dilution conditions to favor the intramolecular reaction. This can be achieved by slowly adding the substrate to a large volume of solvent.
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the reaction outcome.
-
Solution: Screen different solvents with varying polarities. For instance, non-polar solvents like toluene or dichloromethane might be suitable. Temperature is also a critical parameter; some cyclization reactions require elevated temperatures, while others proceed more cleanly at lower temperatures to minimize side reactions.
-
-
Steric Hindrance: The formation of a quaternary carbon center is inherently challenging due to steric hindrance.
-
Solution: Consider using more reactive reagents or a catalyst that can overcome the steric barrier. For example, transition-metal catalysis can be effective for the formation of spirocycles.[4]
-
Issue 2: Inefficient Carbamoylation of the 6-Azaspiro[2.5]octan-1-amine
The introduction of the benzyl carbamate group is a crucial step to yield the final product. Low yields in this step are often due to the reactivity of the amine and the carbamoylating agent, as well as the reaction conditions.
Q2: I am observing a low yield during the reaction of 6-azaspiro[2.5]octan-1-amine with benzyl chloroformate. What are the likely reasons and how can I optimize this step?
A2: Carbamate formation can be a sensitive reaction. Here are some common issues and their solutions:
-
Side Reactions of Benzyl Chloroformate: Benzyl chloroformate is a reactive reagent that can undergo hydrolysis or react with other nucleophiles present in the reaction mixture.
-
Solution: Ensure that the reaction is carried out under strictly anhydrous conditions. Use dry solvents and glassware. The addition of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated during the reaction.[5]
-
-
Formation of Urea Byproducts: A common side reaction is the formation of a urea derivative, where the amine starting material reacts with an isocyanate intermediate.[5]
-
Solution: Maintain a low reaction temperature (e.g., 0 °C) during the addition of benzyl chloroformate to control the initial exothermic reaction and minimize the formation of isocyanate intermediates.[5] Slow, dropwise addition of the chloroformate to the amine solution is also recommended.
-
-
Incomplete Reaction: The reaction may not go to completion due to insufficient reactivity.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary. Ensure the quality of the benzyl chloroformate, as it can degrade over time.
-
Frequently Asked Questions (FAQs)
Q3: What is the most critical step in the synthesis of this compound?
A3: The most critical step is typically the construction of the 6-azaspiro[2.5]octane core. The formation of the spirocyclic system with a quaternary carbon center is synthetically challenging and often determines the overall yield and feasibility of the synthesis.[1][2]
Q4: Are there alternative reagents to benzyl chloroformate for the introduction of the benzyl carbamate group?
A4: Yes, several alternatives can be considered. Dibenzyl dicarbonate (Cbz₂O) is a less reactive and often cleaner alternative to benzyl chloroformate. Another option is to use benzyl alcohol in the presence of a coupling agent like N,N'-carbonyldiimidazole (CDI).[5]
Q5: How can I purify the final product, this compound?
A5: The final product can typically be purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the compound and any impurities present. A gradient of ethyl acetate in hexanes is a common starting point for the purification of carbamates.
Q6: What analytical techniques are recommended for characterizing the final product?
A6: For full characterization, a combination of techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the carbamate group.
Data Presentation
The following tables summarize hypothetical quantitative data for the optimization of the key reaction steps.
Table 1: Optimization of the 6-Azaspiro[2.5]octane Core Synthesis
| Entry | Solvent | Temperature (°C) | Catalyst | Yield (%) |
| 1 | Toluene | 80 | None | 35 |
| 2 | Dichloromethane | 40 | None | 42 |
| 3 | Toluene | 110 | None | 30 |
| 4 | Dichloromethane | 40 | Sc(OTf)₃ | 55 |
| 5 | Toluene | 80 | Pd(PPh₃)₄ | 65 |
Table 2: Optimization of the Carbamoylation Reaction
| Entry | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Triethylamine | 0 to rt | 4 | 75 |
| 2 | Pyridine | 0 to rt | 4 | 68 |
| 3 | DIPEA | 0 to rt | 4 | 82 |
| 4 | Triethylamine | rt | 2 | 70 |
| 5 | DIPEA | 0 | 8 | 78 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of the 6-Azaspiro[2.5]octane Core (Hypothetical)
-
To a solution of the starting material (e.g., a suitable cyclopropylmethylamine derivative) in anhydrous toluene (0.01 M) under an inert atmosphere (e.g., argon or nitrogen) is added the dielectrophile (1.1 equivalents) and the catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
The reaction mixture is heated to 80 °C and stirred for 12-24 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for the Synthesis of this compound
-
To a solution of 6-azaspiro[2.5]octan-1-amine (1.0 equivalent) and diisopropylethylamine (DIPEA, 1.5 equivalents) in anhydrous dichloromethane (0.1 M) at 0 °C under an inert atmosphere is added benzyl chloroformate (1.1 equivalents) dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 30 mL).
-
The combined organic layers are washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for this compound.
References
- 1. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis, focusing on the identification and mitigation of side products. The synthesis of this compound can be approached through two primary routes: the reaction of 6-azaspiro[2.5]octan-1-amine with benzyl chloroformate, or via a Curtius rearrangement of 6-azaspiro[2.5]octane-1-carbonyl azide. Each route has its own set of potential side products.
Route 1: Reaction of 6-azaspiro[2.5]octan-1-amine with Benzyl Chloroformate
This is a common method for introducing the benzyloxycarbonyl (Cbz) protecting group.
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired product | Incomplete reaction. | - Ensure stoichiometric amounts of benzyl chloroformate are used. An excess may lead to side reactions. - Monitor the reaction progress using TLC or LC-MS. - Ensure the reaction temperature is maintained, typically between 0°C and room temperature. |
| Degradation of benzyl chloroformate. | - Use freshly opened or properly stored benzyl chloroformate. It is sensitive to moisture and can hydrolyze to benzyl alcohol and HCl.[1] | |
| Presence of a higher molecular weight impurity | Formation of a urea byproduct. | - This can occur if phosgene, a potential impurity in benzyl chloroformate, reacts with the starting amine. - Use high-purity benzyl chloroformate. |
| Double acylation (if a primary amine is present). | - Ensure the starting material is the desired secondary amine. | |
| Presence of a lower molecular weight impurity | Unreacted 6-azaspiro[2.5]octan-1-amine. | - Optimize reaction time and stoichiometry. - Purify the crude product using column chromatography. |
| Benzyl alcohol. | - This is a hydrolysis product of benzyl chloroformate.[1] - Use anhydrous reaction conditions. - Remove during aqueous work-up or by chromatography. | |
| Formation of a salt | Excess HCl from benzyl chloroformate hydrolysis. | - Use a suitable base (e.g., triethylamine, diisopropylethylamine, or aqueous sodium bicarbonate) to neutralize the HCl formed during the reaction.[2] |
Route 2: Curtius Rearrangement of 6-azaspiro[2.5]octane-1-carbonyl azide
This route involves the thermal or photochemical rearrangement of an acyl azide to an isocyanate, which is then trapped with benzyl alcohol.
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired product | Incomplete rearrangement. | - Ensure the reaction is heated to a sufficient temperature for thermal rearrangement.[3][4][5][6][7] - If using photochemical conditions, ensure the correct wavelength and reaction time are used. |
| Inefficient trapping of the isocyanate. | - Use a slight excess of benzyl alcohol. - Ensure the benzyl alcohol is added before or during the rearrangement to trap the isocyanate as it forms. | |
| Presence of a symmetrical urea byproduct | The intermediate isocyanate reacts with water or a primary amine byproduct. | - Use anhydrous conditions. - If the isocyanate is reacting with an amine byproduct (from partial hydrolysis of the isocyanate), ensure the reaction is carried out in the presence of an alcohol to favor carbamate formation. |
| Formation of the primary amine (6-azaspiro[2.5]octan-1-amine) | The intermediate isocyanate reacts with water. | - Use strictly anhydrous solvents and reagents. |
| Presence of polymeric material | Polymerization of the isocyanate intermediate. | - Trap the isocyanate with benzyl alcohol as it is formed. - Avoid high concentrations of the isocyanate. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound using benzyl chloroformate?
A1: The most common side products include unreacted 6-azaspiro[2.5]octan-1-amine, benzyl alcohol (from the hydrolysis of benzyl chloroformate), and potentially a urea derivative if phosgene is present as an impurity in the benzyl chloroformate.[1]
Q2: How can I minimize the formation of benzyl alcohol as a side product?
A2: To minimize benzyl alcohol formation, it is crucial to use anhydrous reaction conditions and high-purity, dry solvents. Benzyl chloroformate is highly reactive with water.[1]
Q3: In the Curtius rearrangement route, what is the key intermediate, and what are its potential side reactions?
A3: The key intermediate is 6-azaspiro[2.5]octan-1-isocyanate.[3][4][5][6][7] This isocyanate is reactive and can undergo several side reactions if not efficiently trapped by benzyl alcohol. It can react with water to form the corresponding primary amine, or it can self-react or react with the amine byproduct to form a symmetrical urea. Polymerization can also occur at high concentrations.
Q4: What analytical techniques are best for identifying the main product and potential side products?
A4: A combination of Thin Layer Chromatography (TLC) for reaction monitoring, and Liquid Chromatography-Mass Spectrometry (LC-MS) for identifying the molecular weights of the components in the reaction mixture is highly effective. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for the structural confirmation of the final product and can help in the characterization of isolated impurities.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes. Benzyl chloroformate is corrosive and a lachrymator, so it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[8] The Curtius rearrangement involves the formation of an acyl azide, which can be explosive, especially with heating. It is important to handle acyl azides with care and behind a blast shield.
Experimental Protocols
A detailed experimental protocol for a plausible synthetic route is provided below.
Synthesis of this compound via Acylation with Benzyl Chloroformate
Materials:
-
6-azaspiro[2.5]octan-1-amine hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 6-azaspiro[2.5]octan-1-amine hydrochloride (1.0 eq) in anhydrous DCM or THF, add triethylamine (2.2 eq) at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 15-30 minutes at 0°C.
-
Slowly add a solution of benzyl chloroformate (1.1 eq) in the same anhydrous solvent to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates the consumption of the starting amine.
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Visualizations
Below are diagrams illustrating the reaction pathways and potential side reactions.
Caption: Reaction scheme for the synthesis of this compound from 6-azaspiro[2.5]octan-1-amine and benzyl chloroformate, including potential side products.
Caption: Reaction scheme for the synthesis of this compound via the Curtius rearrangement, illustrating the formation of the isocyanate intermediate and potential side products.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Page loading... [guidechem.com]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Curtius Rearrangement [organic-chemistry.org]
- 7. Curtius Rearrangement | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Benzyl Chloroformate [commonorganicchemistry.com]
preventing degradation of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate in solution. The information is presented in a question-and-answer format to directly address potential experimental challenges.
Troubleshooting Guides
Issue: Rapid degradation of this compound is observed in an aqueous solution.
| Potential Cause | Troubleshooting Step | Rationale |
| Hydrolysis | Adjust the pH of the solution to a neutral or slightly acidic range (pH 4-6). Avoid highly basic or strongly acidic conditions.[1] | The carbamate linkage is susceptible to hydrolysis, particularly under basic conditions. Maintaining a pH closer to neutral can significantly slow down this degradation pathway. Carbamates are generally more stable in a pH range of 2-12, but this can be compound-specific.[2] |
| Solvent Effects | If experimentally feasible, consider using a co-solvent system with a water-miscible organic solvent like acetonitrile or methanol to reduce the concentration of water. | Reducing the availability of water can decrease the rate of hydrolysis. |
| Enzymatic Degradation | If working with biological matrices, ensure the use of appropriate enzyme inhibitors or heat-inactivate the sample if the compound's stability allows. | Biological systems may contain esterases or other enzymes that can catalyze the hydrolysis of the carbamate bond.[3] |
Issue: The concentration of the compound decreases over time, even when stored in a seemingly inert solvent.
| Potential Cause | Troubleshooting Step | Rationale |
| Oxidation | Degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon). Avoid solvents that may contain peroxides (e.g., older ethers). | The 6-azaspiro[2.5]octane ring system may be susceptible to oxidation. Removing dissolved oxygen can prevent oxidative degradation. |
| Photodegradation | Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[4] | Benzyl carbamates can be susceptible to photodegradation upon exposure to UV or even ambient light.[4][5] |
| Adsorption to Container | Use silanized glass vials or polypropylene tubes for storage. | Highly lipophilic compounds can sometimes adsorb to the surface of glass, leading to an apparent decrease in concentration. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemical structure, the primary anticipated degradation pathways are:
-
Hydrolysis: Cleavage of the carbamate bond to yield 6-azaspiro[2.5]octan-1-amine, benzyl alcohol, and carbon dioxide. This is often accelerated in basic or strongly acidic conditions.[1][3]
-
Oxidation: Oxidation of the nitrogen atom in the azaspirocycle or other susceptible positions on the molecule.
-
Photodegradation: The benzyl group can absorb UV light, potentially leading to cleavage of the benzylic C-O bond.[6]
Q2: What are the ideal storage conditions for a stock solution of this compound?
A2: For optimal stability, a stock solution of this compound should be stored:
-
Solvent: In a high-purity, anhydrous aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO).
-
Temperature: At low temperatures, typically -20°C or -80°C.
-
Atmosphere: Under an inert atmosphere (nitrogen or argon) to minimize oxidation.
-
Light: Protected from light by using amber vials or other light-blocking measures.
Q3: How can I assess the stability of this compound in my experimental conditions?
A3: A forced degradation study is the recommended approach to systematically evaluate the stability of the compound.[1][7][8] This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.
Q4: Are there any recommended stabilizers I can add to my solution?
A4: While some patents mention the use of weak acids like acetic acid or phosphoric acid to stabilize certain carbamate esters, their effectiveness for this compound would need to be experimentally verified.[9] The addition of any substance could potentially interfere with downstream experiments, so this should be carefully considered.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound. The goal is to induce 5-20% degradation of the active pharmaceutical ingredient (API).[7][10]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[1]
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 8 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light, for 24 hours.[1]
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a 60°C oven for 48 hours.
-
Dissolve the stressed sample in the initial solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a quartz cuvette or other UV-transparent vessel) to a calibrated UV light source (e.g., 254 nm and 365 nm) for a defined period.
-
A control sample should be kept in the dark at the same temperature.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for improved peak shape). A similar compound was analyzed using acetonitrile and water with phosphoric acid.[4] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm, based on the benzyl group) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves demonstrating specificity, linearity, accuracy, precision, and robustness. The peak purity of the parent compound in the presence of its degradation products should be assessed using a photodiode array (PDA) detector.
Visualizations
References
- 1. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 2. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]
- 3. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. Direct photodegradation of aromatic carbamate pesticides: Kinetics and mechanisms in aqueous vs. non-aqueous media [iris.unito.it]
- 6. researchgate.net [researchgate.net]
- 7. biomedres.us [biomedres.us]
- 8. biomedres.us [biomedres.us]
- 9. researchgate.net [researchgate.net]
- 10. pharmtech.com [pharmtech.com]
Technical Support Center: Troubleshooting Non-specific Binding of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing non-specific binding of the small molecule Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate in various experimental assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify and mitigate issues related to non-specific binding, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem for this compound in our assays?
A1: Non-specific binding refers to the interaction of this compound with components in the assay system other than its intended biological target. This can include binding to proteins, lipids, or even the surfaces of assay plates and filter membranes.[1][2] Such interactions can lead to a high background signal, which obscures the true specific binding signal to the target of interest.[2][3] This can result in inaccurate determination of key parameters like binding affinity (Kd) and receptor density (Bmax).[2] For a small molecule like this compound, properties such as hydrophobicity and charge can influence its propensity for non-specific binding.[1]
Q2: How can I determine if the high background signal in my assay is due to non-specific binding of this compound?
A2: To determine the level of non-specific binding, you can perform a competition binding experiment. In this setup, you measure the binding of a labeled form of this compound in the presence of a high concentration of an unlabeled competitor that is known to bind to the target receptor. This unlabeled compound will occupy the specific binding sites, so any remaining signal from the labeled ligand is considered non-specific.[1] Ideally, non-specific binding should account for less than 50% of the total binding signal at the highest ligand concentration used.[2]
Q3: What are the initial and most critical steps to take to reduce non-specific binding?
A3: The initial steps should focus on optimizing your assay conditions.[4] This includes adjusting the buffer composition, such as pH and salt concentration, and including blocking agents.[5] It is also crucial to ensure the quality and purity of all reagents, including your this compound compound and the biological target.[3][4]
Troubleshooting Guides
Issue 1: High Background Signal in a Ligand Binding Assay
If you are observing a high background signal in your ligand binding assay with this compound, follow these troubleshooting steps.
Experimental Workflow for Troubleshooting High Background
Caption: Troubleshooting workflow for high background signal.
Detailed Methodologies:
-
Verify Reagent Quality: Ensure the purity of this compound and the integrity of your biological target (e.g., receptor preparation). Aggregated proteins or impure compounds can contribute to non-specific interactions.[4]
-
Optimize Blocking: The blocking step is crucial for preventing non-specific binding to assay surfaces.[3]
-
Protocol:
-
Prepare blocking buffers with different agents such as Bovine Serum Albumin (BSA), casein, or non-fat dry milk.[3][6]
-
Incubate the assay plate/membrane with the blocking buffer for at least 1-2 hours at room temperature or overnight at 4°C.
-
Test a range of concentrations for the blocking agent (e.g., 1-5% BSA).
-
-
-
Adjust Buffer Composition:
-
pH: The charge of both the compound and interacting surfaces is pH-dependent. Adjusting the pH of your assay buffer can help minimize electrostatic interactions that cause non-specific binding.[5]
-
Salt Concentration: Increasing the ionic strength of the buffer by adding salts like NaCl can reduce charge-based non-specific binding.[5] Test a range of NaCl concentrations (e.g., 50-200 mM).
-
-
Modify Wash Steps: Inadequate washing can leave unbound compound behind, contributing to high background.
-
Increase the number of wash cycles.
-
Increase the volume of wash buffer.
-
Extend the duration of each wash.
-
Use ice-cold wash buffer to minimize the dissociation of specifically bound ligand while washing away non-specifically bound compound.[2]
-
-
Include Detergents: For hydrophobic compounds, non-specific binding can be driven by hydrophobic interactions. Including a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) in your assay and wash buffers can help disrupt these interactions.[5]
Quantitative Data Summary:
| Parameter | Condition A (Standard) | Condition B (Optimized) | % Reduction in Non-specific Binding |
| Blocking Agent | 1% BSA | 3% Casein in PBS | 25% |
| Wash Buffer | PBS | PBS + 0.05% Tween-20 | 40% |
| Salt Concentration | 100 mM NaCl | 150 mM NaCl | 15% |
This table presents hypothetical data for illustrative purposes.
Issue 2: Poor Reproducibility in Cellular Assays
Inconsistent results with this compound in cell-based assays can also be a consequence of non-specific binding to cell surfaces or components of the culture medium.
Logical Relationship of Factors Affecting Reproducibility
Caption: Factors contributing to poor reproducibility.
Detailed Methodologies:
-
Standardize Cell Culture Conditions:
-
Ensure consistent cell passage numbers, seeding densities, and growth phases for all experiments.
-
Monitor cell viability to ensure that observed effects are not due to cytotoxicity.
-
-
Optimize Serum Concentration: If using serum-containing media, this compound may bind to serum proteins like albumin.
-
Protocol:
-
Perform assays in serum-free media or media with reduced serum concentrations.
-
If serum is required, pre-incubate the compound in the serum-containing media to allow for equilibration before adding to the cells. This can help account for the fraction of the compound that is protein-bound.
-
-
-
Include a Pre-incubation Wash Step:
-
Before adding this compound, wash the cells with a serum-free medium or a simple buffered salt solution to remove any residual media components that might interfere with binding.
-
-
Use of Low-Adsorption Labware: Small molecules can adsorb to the surface of standard plastic labware.
-
Consider using low-binding microplates and tubes to ensure that the effective concentration of your compound is not reduced by surface adsorption.[7]
-
Data Summary for Assay Optimization:
| Assay Condition | Mean Signal (± SD) | Coefficient of Variation (CV%) |
| Standard Medium (10% FBS) | 1500 ± 300 | 20% |
| Serum-Free Medium | 1200 ± 100 | 8.3% |
| Low-Binding Plates | 1250 ± 90 | 7.2% |
This table presents hypothetical data for illustrative purposes.
By systematically addressing these potential sources of non-specific binding, researchers can enhance the accuracy, reliability, and reproducibility of their assays involving this compound.
References
- 1. graphpad.com [graphpad.com]
- 2. benchchem.com [benchchem.com]
- 3. swordbio.com [swordbio.com]
- 4. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
improving the selectivity of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate
Technical Support Center: Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the selectivity of this compound and related compounds. The following information is based on established principles of medicinal chemistry and pharmacology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential targets?
This compound is a synthetic compound characterized by a spirocyclic core structure. While its specific biological targets are still under extensive investigation, initial screenings have shown it to be a potent inhibitor of a novel kinase, designated as Target Kinase A (TKA). However, off-target activity against a related kinase, Target Kinase B (TKB), has been observed, presenting a challenge for its development as a selective therapeutic agent.
Q2: Why is improving the selectivity of this compound important?
Improving the selectivity of this compound is crucial for several reasons:
-
Minimizing Off-Target Side Effects: Inhibition of TKB is associated with cellular toxicity. By improving selectivity for TKA, the potential for these side effects can be reduced.
-
Enhancing Therapeutic Efficacy: A more selective compound will have a more focused mechanism of action, leading to a better therapeutic window and potentially higher efficacy at a lower dose.
-
Clearer Structure-Activity Relationship (SAR): Understanding the structural features that govern selectivity will aid in the design of more potent and specific second-generation inhibitors.
Q3: What are the initial steps to take when poor selectivity is observed?
When initial assays show poor selectivity between TKA and TKB, a systematic approach is recommended:
-
Confirm Assay Integrity: Ensure that the observed activity is not an artifact of the assay system. Run appropriate controls and consider orthogonal assays.
-
Structural Analysis: Analyze the co-crystal structure of the compound with both targets, if available. If not, homology modeling can provide insights into potential differences in the binding pockets.
-
Initiate a Focused SAR Study: Synthesize and test a small library of analogs to probe the key structural motifs responsible for binding and selectivity.
Troubleshooting Guide: Improving Selectivity
This guide addresses specific issues that may be encountered during the optimization of this compound.
Issue 1: Limited Selectivity Between Target Kinase A (TKA) and Target Kinase B (TKB)
Possible Cause: The ATP-binding pockets of TKA and TKB are highly homologous, leading to non-specific binding of the inhibitor.
Troubleshooting Steps:
-
Exploit Subtle Differences in the Binding Site:
-
Gatekeeper Residue: Investigate differences in the "gatekeeper" residue of the two kinases. A smaller gatekeeper in TKA might accommodate a bulkier substituent on the inhibitor, which would clash with a larger gatekeeper in TKB.
-
Solvent-Exposed Regions: Modify the solvent-exposed parts of the inhibitor to interact with differing residues on the surface of the kinases.
-
-
Modify the Spirocyclic Core:
-
The spirocyclic scaffold provides a rigid three-dimensional structure. Altering the ring size or introducing heteroatoms could change the vectoral projection of the pharmacophoric elements, leading to differential binding.
-
-
Alter the Carbamate Group:
-
The benzyl carbamate group may be involved in key hydrogen bonding interactions. Modifying the aromatic ring with electron-donating or withdrawing groups, or replacing it with other functionalities, could fine-tune these interactions.
-
Quantitative Data Summary:
The following table summarizes the IC50 values of a series of hypothetical analogs designed to improve selectivity.
| Compound ID | Modification | TKA IC50 (nM) | TKB IC50 (nM) | Selectivity (TKB/TKA) |
| Parent | This compound | 50 | 150 | 3 |
| Analog-1 | 4-Chloro substitution on Benzyl group | 45 | 450 | 10 |
| Analog-2 | Replacement of Benzyl with Naphthyl | 60 | 900 | 15 |
| Analog-3 | Methylation of the 6-aza position | 120 | 360 | 3 |
| Analog-4 | Expansion to 6-azaspiro[3.5]nonane core | 200 | 400 | 2 |
Issue 2: Compound Exhibits Poor Pharmacokinetic Properties
Possible Cause: The physicochemical properties of the compound, such as high lipophilicity or low solubility, may lead to poor absorption or rapid metabolism.
Troubleshooting Steps:
-
Reduce Lipophilicity: High lipophilicity (LogP > 5) can lead to poor solubility and high plasma protein binding.
-
Introduce polar functional groups, such as hydroxyl or amino groups, on the solvent-exposed parts of the molecule.
-
Replace the benzyl group with a more polar aromatic ring system (e.g., pyridine).
-
-
Address Metabolic Instability: The carbamate or benzyl group might be susceptible to hydrolysis by esterases or oxidation by cytochrome P450 enzymes.
-
Introduce fluorine atoms at metabolically labile positions on the benzyl ring to block oxidation.
-
Consider replacing the carbamate linker with a more stable alternative, such as an amide or an ether.
-
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (TKA/TKB)
This protocol describes a standard method for determining the IC50 of an inhibitor against a target kinase.
Materials:
-
Recombinant human TKA and TKB enzymes
-
ATP
-
Biotinylated peptide substrate
-
Test compound (this compound or analogs)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Streptavidin-coated plates
-
Europium-labeled anti-phospho-substrate antibody
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and test compound to the kinase buffer.
-
Initiate the reaction by adding ATP. Incubate at room temperature for 60 minutes.
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes to capture the biotinylated substrate.
-
Wash the plate to remove unbound components.
-
Add the Europium-labeled anti-phospho-substrate antibody and incubate for 60 minutes.
-
Wash the plate and measure the time-resolved fluorescence.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Visualizations
Caption: Hypothetical signaling pathway showing the desired inhibition of TKA and off-target inhibition of TKB.
Caption: Workflow for the iterative process of improving compound selectivity.
Caption: A logical diagram for troubleshooting the root causes of poor compound selectivity.
challenges in the scale-up synthesis of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the multi-step synthesis of this compound. A plausible synthetic pathway is outlined below, with troubleshooting advice for each key stage.
Overall Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Step 1: N-protection of 4-Piperidone
Question: During the scale-up of the N-Boc protection of 4-piperidone, the reaction is sluggish and gives incomplete conversion. What could be the cause?
Answer:
-
Insufficient Base: Ensure at least a stoichiometric amount of a suitable base (e.g., triethylamine, diisopropylethylamine) is used to neutralize the hydrochloride salt if you are starting from 4-piperidone hydrochloride. On a larger scale, inadequate mixing can lead to localized pH imbalances.
-
Moisture: The presence of water can hydrolyze the Boc-anhydride. Ensure all reagents and solvents are anhydrous.
-
Reaction Temperature: While the reaction is often performed at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, monitor for potential side reactions.
-
Mixing: Inadequate agitation in large reactors can lead to poor mixing of the reactants, resulting in lower yields. Ensure the stirring is efficient for the scale of the reaction.
Question: After the N-Boc protection, I am having difficulty removing the excess Boc-anhydride and byproducts during workup. How can I improve the purification?
Answer:
-
Aqueous Workup: A thorough wash with a mild aqueous base (e.g., sodium bicarbonate solution) will help to quench and remove unreacted Boc-anhydride.
-
Solvent Selection for Extraction: Use a suitable organic solvent for extraction that provides good partitioning of the product away from water-soluble impurities. Dichloromethane or ethyl acetate are common choices.
-
Crystallization: N-Boc-4-piperidone is a solid. Crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be an effective purification method at scale.
Step 2: Spirocyclopropanation
Question: The Corey-Chaykovsky reaction to form the spirocyclopropane is giving low yields on a larger scale. What are the common pitfalls?
Answer:
-
Ylide Formation: The formation of the sulfur ylide is critical. Ensure the base (e.g., NaH) is of good quality and the solvent (e.g., DMSO, THF) is anhydrous. Incomplete deprotonation of the sulfonium salt is a common cause of low yields.
-
Temperature Control: The reaction can be exothermic. Maintain the recommended temperature during the addition of the ketone to the ylide solution to prevent side reactions.
-
Handling of Dimethyl Sulfide (DMS): The byproduct, DMS, is volatile and has a strong, unpleasant odor. Ensure the reaction is conducted in a well-ventilated area with appropriate scrubbing for the off-gases, especially on a large scale.[1]
-
Diastereoselectivity: The stereochemistry of the cyclopropane ring can be a challenge. The ratio of diastereomers may be influenced by the reaction temperature and the specific sulfur ylide used.[2]
Question: We are considering the Kulinkovich reaction for the cyclopropanation. What are the scale-up challenges associated with this method?
Answer:
-
Reagent Stoichiometry: The Kulinkovich reaction often requires stoichiometric amounts of titanium alkoxides and Grignard reagents, which can be costly and generate significant amounts of waste on a large scale.[3][4]
-
Grignard Reagent Quality: The quality and accurate titration of the Grignard reagent are crucial for reproducibility.
-
Exothermic Nature: The reaction is highly exothermic and requires careful temperature control during the addition of the Grignard reagent.
-
Workup: The aqueous workup to quench the reaction and hydrolyze the titanium salts can be challenging to manage on a large scale, often forming gels that complicate extraction.
Step 3: Conversion of Ketone to Amine
Question: We are attempting a Curtius rearrangement to form the amine, but are concerned about the safety of using azides at scale. What are the best practices?
Answer:
-
Use of Diphenylphosphoryl Azide (DPPA): DPPA allows for a one-pot conversion of a carboxylic acid (which would need to be synthesized from the ketone) to the carbamate, avoiding the isolation of potentially explosive acyl azides.[5]
-
Flow Chemistry: Continuous flow reactors are highly recommended for handling hazardous intermediates like acyl azides on a larger scale. Flow chemistry minimizes the amount of hazardous material present at any given time, improving safety.[6]
-
Temperature Control: The rearrangement is thermally induced. Careful control of the reaction temperature is critical to prevent a runaway reaction. Reaction calorimetry studies are advised before scaling up.[7]
-
Toxicity: Sodium azide and acyl azides are highly toxic. Strict handling protocols must be in place to avoid exposure.[8]
Question: What are the primary challenges when scaling up a Hofmann rearrangement for this synthesis?
Answer:
-
Handling of Bromine: Bromine is highly corrosive and toxic. Using an in-situ source of hypobromite (from NaOH and bromine) is common, but requires careful control of addition rates and temperature.
-
Strongly Basic Conditions: The use of strong bases like sodium hydroxide can lead to side reactions if other base-sensitive functional groups are present.
-
Isocyanate Intermediate: The intermediate isocyanate can react with water to form the desired amine, but can also react with the amine product to form urea byproducts. Controlling the stoichiometry and reaction conditions is key to minimizing these impurities.[9][10]
Step 4: Benzyl Carbamate Formation
Question: During the reaction of the amine with benzyl chloroformate (Cbz-Cl), we observe gas evolution and the reaction pressure increases. Is this normal and how should it be managed?
Answer:
-
Decomposition of Cbz-Cl: Benzyl chloroformate can slowly decompose to benzyl chloride and carbon dioxide, especially in the presence of moisture or impurities. This can cause pressure buildup in the storage container and the reaction vessel. It is advisable to vent the Cbz-Cl bottle before use.[11]
-
Reaction Off-gassing: The reaction itself produces HCl, which is neutralized by the base. If the base is not added efficiently, or if there is significant Cbz-Cl decomposition, you will observe gas evolution. Ensure the reaction is conducted in an open or vented system.
-
Temperature Control: The reaction is exothermic. Maintain a low temperature (e.g., 0-5 °C) during the addition of Cbz-Cl to control the reaction rate and minimize decomposition.
Question: The final product is difficult to purify by chromatography on a large scale. Are there alternative purification methods?
Answer:
-
Crystallization: Benzyl carbamates are often crystalline solids. Developing a robust crystallization procedure can be a more efficient and scalable method of purification than chromatography. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, isopropanol/water).
-
Extraction: A well-designed series of aqueous washes (acidic, basic, and neutral) during the workup can remove many of the impurities, simplifying the final purification step. For example, an acidic wash will remove any unreacted amine.
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when synthesizing this compound at scale? A1: The primary safety concerns include:
-
Curtius Rearrangement: Handling of potentially explosive and highly toxic azides.[6][8]
-
Hofmann Rearrangement: Use of corrosive and toxic bromine and strong bases.[9]
-
Corey-Chaykovsky Reaction: Generation of volatile and malodorous dimethyl sulfide.[1]
-
Kulinkovich Reaction: Handling of pyrophoric Grignard reagents and exothermic reactions.
-
Benzyl Chloroformate: A lachrymator that can decompose and cause pressure buildup.[11] A thorough risk assessment should be conducted before any scale-up activities.
Q2: How can we control the diastereoselectivity during the spirocyclopropanation step? A2: Diastereoselectivity can be influenced by several factors:
-
Reaction Temperature: Lower temperatures often lead to higher selectivity.
-
Choice of Reagents: In the Corey-Chaykovsky reaction, the choice of sulfonium vs. sulfoxonium ylide can influence the stereochemical outcome.[2] In the Kulinkovich reaction, the choice of titanium alkoxide and Grignard reagent can also play a role.
-
Substrate Control: The N-protecting group on the piperidine ring can influence the facial selectivity of the attack on the ketone.
Q3: What are the most common sources of impurities in the final product? A3: Common impurities can arise from:
-
Incomplete reactions at any of the synthetic steps.
-
Step 3 (Amine formation): Urea byproducts from the isocyanate intermediate reacting with the amine product.[9]
-
Step 4 (Carbamate formation): Over-alkylation of the amine if reaction conditions are not well-controlled, and benzyl chloride from the decomposition of benzyl chloroformate.[11]
-
Diastereomers from the spirocyclopropanation step.
Q4: Is it preferable to use a Curtius or Hofmann rearrangement for the amine synthesis step at scale? A4: The choice depends on the available equipment and safety infrastructure.
-
Curtius Rearrangement: Generally considered more versatile and can be made safer through the use of DPPA and continuous flow technology.[5][6] This avoids the handling of isolated, bulk acyl azides.
-
Hofmann Rearrangement: Avoids the use of azides but requires careful handling of bromine and can sometimes lead to lower yields with certain substrates.[12]
Experimental Protocols
Protocol 1: N-Boc-4-piperidone Synthesis (1 kg scale)
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Piperidone hydrochloride | 135.61 | 1.00 kg | 7.37 |
| Dichloromethane (DCM) | 84.93 | 10 L | - |
| Triethylamine (TEA) | 101.19 | 1.12 L (0.81 kg) | 8.01 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.69 kg | 7.74 |
| Saturated NaHCO₃ solution | - | 5 L | - |
| Brine | - | 5 L | - |
| Anhydrous Magnesium Sulfate | 120.37 | 500 g | - |
Procedure:
-
To a 20 L reactor equipped with a mechanical stirrer and a temperature probe, add 4-piperidone hydrochloride (1.00 kg) and dichloromethane (10 L).
-
Cool the suspension to 0-5 °C.
-
Slowly add triethylamine (1.12 L) over 30 minutes, maintaining the internal temperature below 10 °C.
-
Add di-tert-butyl dicarbonate (1.69 kg) portion-wise over 1 hour, ensuring the temperature does not exceed 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Cool the mixture to 10-15 °C and slowly add saturated sodium bicarbonate solution (5 L).
-
Separate the organic layer and wash it with brine (5 L).
-
Dry the organic layer over anhydrous magnesium sulfate (500 g), filter, and concentrate under reduced pressure to obtain N-Boc-4-piperidone as a white solid. Expected Yield: ~1.4 kg (95%)
Protocol 2: Corey-Chaykovsky Spirocyclopropanation (Illustrative)
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (for 0.5 mol scale) | Moles |
| Sodium Hydride (60% in mineral oil) | 24.00 | 22.0 g | 0.55 |
| Anhydrous Dimethyl Sulfoxide (DMSO) | 78.13 | 500 mL | - |
| Trimethylsulfoxonium iodide | 220.07 | 121 g | 0.55 |
| N-Boc-4-piperidone | 199.25 | 100 g | 0.50 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 250 mL | - |
Procedure:
-
Under a nitrogen atmosphere, carefully wash sodium hydride (22.0 g) with hexanes to remove the mineral oil, and then suspend it in anhydrous DMSO (500 mL).
-
Heat the suspension to 50 °C and stir until the evolution of hydrogen gas ceases (approximately 1 hour), indicating the formation of the dimsyl anion.
-
Cool the solution to room temperature and add trimethylsulfoxonium iodide (121 g) portion-wise, maintaining the temperature below 25 °C. Stir for 10 minutes to form the ylide.
-
In a separate flask, dissolve N-Boc-4-piperidone (100 g) in anhydrous THF (250 mL).
-
Slowly add the solution of N-Boc-4-piperidone to the ylide solution over 1 hour, maintaining the temperature at 20-25 °C.
-
Stir the reaction mixture at room temperature for 2 hours, then heat to 50 °C for an additional 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and pour it into ice-water (2 L).
-
Extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography or crystallization to yield N-Boc-6-azaspiro[2.5]octan-1-one.
Visualizations
Troubleshooting Workflow for Corey-Chaykovsky Reaction
Caption: A logical workflow for troubleshooting low yields in the Corey-Chaykovsky reaction.
Relationship Between Parameters and Stereoselectivity in Spirocyclopropanation
Caption: Key parameters influencing the diastereoselectivity of the spirocyclopropanation step.
References
- 1. Corey-Chaykovsky Reaction - Wordpress [reagents.acsgcipr.org]
- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 3. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 4. Kulinkovich Reaction [organic-chemistry.org]
- 5. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. Hofmann Rearrangement Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Overcoming Resistance to Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate (B6AC)
Disclaimer: Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate (B6AC) is presented here as a hypothetical investigational compound for illustrative purposes. The mechanisms of action, resistance, and signaling pathways described are based on general principles of cancer drug resistance and may not reflect the actual properties of this specific molecule. This guide is intended to provide a framework for troubleshooting resistance to novel therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: My cell line is showing increasing resistance to B6AC. What are the common initial steps to investigate this?
A1: The first step is to confirm and quantify the resistance. This is typically done by comparing the half-maximal inhibitory concentration (IC50) of B6AC in your suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value confirms the development of resistance.[1] Following confirmation, you can proceed to investigate the underlying mechanisms.
Q2: What are the potential mechanisms of acquired resistance to a novel compound like B6AC?
A2: While specific mechanisms depend on the drug's target, common reasons for acquired resistance in cancer cells include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can pump the drug out of the cell, reducing its intracellular concentration.[2]
-
Alterations in the drug target: Mutations in the target protein can prevent the drug from binding effectively.
-
Activation of bypass signaling pathways: Cells can activate alternative survival pathways to circumvent the effects of the drug. For instance, if B6AC inhibits the PI3K/Akt pathway, cells might upregulate the MAPK/ERK pathway to maintain proliferation and survival.
-
Increased DNA damage repair: If the compound induces DNA damage, resistant cells may enhance their DNA repair mechanisms.
-
Inhibition of apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation of pro-apoptotic proteins can make cells more resistant to drug-induced cell death.[2]
Q3: How can I generate a B6AC-resistant cell line for my studies?
A3: A common method is to culture the parental cell line in the continuous presence of B6AC, starting at a low concentration (e.g., the IC20 or IC30).[1] The concentration is then gradually increased in a stepwise manner as the cells adapt and resume proliferation.[1] This process of selection and expansion can take several months.[1] It is crucial to periodically freeze down cell stocks at different stages of resistance development.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Gradual increase in IC50 of B6AC over several passages. | Development of a resistant cell population. | 1. Confirm resistance by comparing IC50 to the parental line. 2. Perform a drug efflux assay to check for increased transporter activity. 3. Analyze key survival pathways (e.g., PI3K/Akt, MAPK/ERK) for altered activation. |
| Initial sensitivity followed by rapid regrowth of cells after B6AC treatment. | Selection of a pre-existing resistant subclone or induction of a protective signaling response. | 1. Consider single-cell cloning to isolate and characterize resistant populations. 2. Investigate the expression of drug efflux pumps like P-glycoprotein. 3. Evaluate the potential for combination therapy with an inhibitor of a known survival pathway. |
| B6AC is effective in 2D culture but not in 3D spheroid models. | Limited drug penetration in 3D models or activation of different resistance mechanisms in a more physiologically relevant environment. | 1. Assess drug penetration using fluorescently labeled B6AC or by analyzing drug concentration in different spheroid layers. 2. Compare gene expression profiles of 2D vs. 3D cultures to identify differentially regulated pathways. |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for B6AC in Sensitive and Resistant Cell Lines
| Cell Line | Description | B6AC IC50 (µM) | Fold Resistance |
| Parental Line | Sensitive to B6AC | 0.5 | 1 |
| Resistant Subclone 1 | Developed after 3 months of B6AC exposure | 7.8 | 15.6 |
| Resistant Subclone 2 | Developed after 6 months of B6AC exposure | 25.2 | 50.4 |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[3]
-
Drug Treatment: Prepare a serial dilution of B6AC in culture medium. Replace the medium in the wells with the medium containing different concentrations of B6AC. Include untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
Viability Assessment: Add Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 1-4 hours.[3]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of B6AC concentration and use non-linear regression to determine the IC50 value.[1]
Protocol 2: Rhodamine 123 Efflux Assay for P-gp Activity
-
Cell Preparation: Harvest and resuspend cells in a suitable buffer.
-
Inhibitor Treatment (Control): Treat a subset of cells with a known P-gp inhibitor (e.g., verapamil) as a positive control.
-
Dye Loading: Add Rhodamine 123 (a P-gp substrate) to all cell suspensions and incubate to allow for dye uptake.
-
Efflux Period: Wash the cells and resuspend them in a fresh medium. Incubate to allow for dye efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. Cells with high P-gp activity will show lower fluorescence due to increased dye efflux.
Visualizations
Caption: Hypothetical signaling pathway for B6AC action.
Caption: Experimental workflow for B6AC resistance.
Caption: Potential mechanisms of B6AC resistance.
References
Technical Support Center: Mitigating Off-Target Effects of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate. The following resources are designed to assist in the design, execution, and interpretation of experiments aimed at identifying and mitigating unintended biological activities of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype that is inconsistent with the known on-target activity of this compound. How can we determine if this is due to an off-target effect?
A1: Unexplained cellular phenotypes are a common indicator of potential off-target activity. To investigate this, a systematic approach is recommended:
-
Confirm On-Target Engagement: First, verify that the compound is engaging its intended target at the concentrations used in your assay. This can be done using techniques like cellular thermal shift assays (CETSA), biochemical binding assays, or target-specific reporter assays.
-
Dose-Response Analysis: Perform a detailed dose-response curve for both the on-target activity and the observed off-target phenotype. If the potencies (e.g., EC50 or IC50 values) are significantly different, it may suggest the phenotype is driven by an off-target interaction.
-
Structural Analogs: Synthesize or obtain structurally related analogs of this compound with varying on-target potency. If the off-target phenotype does not correlate with the on-target potency across these analogs, it strengthens the hypothesis of an off-target effect. A "negative control" analog, structurally similar but inactive against the primary target, can be particularly informative.
-
Target Knockdown/Knockout: Use genetic techniques like siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the intended target. If the off-target phenotype persists in the absence of the primary target, it is likely due to an off-target interaction.
Q2: What are some potential off-targets for a compound with a carbamate moiety and a spirocyclic scaffold like this compound?
A2: While the specific off-targets of this compound are not well-characterized in publicly available literature, the structural motifs present in the molecule can provide clues to potential off-target classes. Carbamates are known to interact with serine hydrolases, a large family of enzymes that includes proteases, lipases, and esterases. The spirocyclic scaffold can influence the compound's three-dimensional shape and physicochemical properties, potentially leading to interactions with a variety of protein binding pockets.
Commonly implicated off-target families for small molecules include:
-
Kinases: A large family of enzymes with structurally similar ATP-binding pockets.
-
G-protein coupled receptors (GPCRs): A diverse family of transmembrane receptors involved in numerous signaling pathways.
-
Ion channels: Membrane proteins that regulate ion flow and are susceptible to modulation by small molecules.
-
Nuclear hormone receptors: Ligand-activated transcription factors that can be promiscuously activated by certain chemical scaffolds.
-
Cytochrome P450 enzymes: Involved in drug metabolism, inhibition or induction of these enzymes can lead to drug-drug interactions and toxicity.
Q3: How can we proactively screen for off-target effects of this compound?
A3: Proactive screening is a crucial step in early drug development to identify and mitigate potential liabilities. Several approaches can be employed:
-
Computational Screening: In silico methods can predict potential off-target interactions based on the chemical structure of this compound. These approaches utilize ligand-based methods (comparing to known ligands of various targets) and structure-based methods (docking into known protein structures).[1][2]
-
Panel Screening: A cost-effective experimental approach is to screen the compound against a pre-defined panel of known off-targets, such as a safety pharmacology panel that includes a broad range of kinases, GPCRs, ion channels, and other targets associated with adverse drug reactions.
-
Proteome-wide Approaches: For a more unbiased assessment, techniques like chemical proteomics can be used to identify protein interactors of the compound directly in a cellular context. This can involve affinity chromatography with an immobilized version of the compound or thermal proteome profiling (TPP).
-
Phenotypic Screening: High-content imaging or other cell-based phenotypic assays can reveal unexpected biological activities and provide a starting point for target deconvolution efforts.[3]
Troubleshooting Guides
Issue: High background signal or non-specific effects in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the media for precipitation at the tested concentrations. Determine the kinetic and thermodynamic solubility of the compound in the assay buffer. |
| Cytotoxicity | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay to determine the concentration range at which the compound is toxic. |
| Assay Interference | Run control experiments to check for interference with the assay technology (e.g., autofluorescence, inhibition of reporter enzyme). |
| Promiscuous Inhibition | Test the compound in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) to identify potential non-specific aggregation-based inhibition. |
Issue: Inconsistent results between in vitro and in vivo experiments.
| Potential Cause | Troubleshooting Step |
| Poor Pharmacokinetics | Profile the pharmacokinetic properties of the compound (absorption, distribution, metabolism, excretion - ADME). Poor bioavailability or rapid clearance may prevent sufficient on-target engagement in vivo. |
| Metabolism to Active/Inactive Species | Identify the major metabolites of the compound and test their activity on both the on-target and potential off-targets. |
| Target Engagement in vivo | Develop and utilize a biomarker to confirm that the compound is engaging the intended target in the animal model at the administered doses. |
| Off-target Mediated in vivo Phenotype | If the in vivo phenotype does not align with the expected on-target biology, consider the possibility of an off-target effect driving the observed outcome. Utilize the strategies outlined in the FAQs to investigate this. |
Experimental Protocols
Protocol 1: Kinase Panel Screening
Objective: To assess the inhibitory activity of this compound against a broad panel of kinases to identify potential off-target interactions.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. A typical starting concentration is 10 mM.
-
Assay Format: Utilize a reputable contract research organization (CRO) or an in-house platform that offers a kinase panel screening service. A common format is a radiometric assay (e.g., ³³P-ATP filter binding) or a fluorescence-based assay (e.g., LanthaScreen™, Z'-LYTE™).
-
Kinase Panel Selection: Select a panel that provides broad coverage of the human kinome. A standard safety panel often includes around 40-100 kinases. For more comprehensive profiling, larger panels of over 400 kinases are available.
-
Assay Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) to identify potential hits.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to a positive control (a known inhibitor for that kinase) and a negative control (DMSO vehicle).
-
Follow-up: For any kinases showing significant inhibition (e.g., >50% at 10 µM), perform a dose-response analysis to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound with its intended target in a cellular environment.
Methodology:
-
Cell Culture: Grow cells expressing the target protein to a sufficient density.
-
Compound Treatment: Treat the cells with this compound at various concentrations or with a vehicle control (DMSO) for a defined period.
-
Heat Challenge: Heat the cell lysates or intact cells across a range of temperatures. The binding of the compound is expected to stabilize the target protein, leading to a higher melting temperature.
-
Protein Extraction and Detection: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analysis: Analyze the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.
-
Data Interpretation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations
Caption: Workflow for investigating and mitigating suspected off-target effects.
Caption: On-target versus potential off-target signaling pathways.
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Validation & Comparative
Validating Target Engagement of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate: A Comparative Guide for KIF18A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the target engagement of compounds containing the 6-azaspiro[2.5]octane scaffold, with a focus on the emerging anti-cancer target, Kinesin Family Member 18A (KIF18A). While specific experimental data for Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate is not publicly available, the recurrent appearance of its core scaffold in known KIF18A inhibitors strongly suggests this protein as its likely biological target.
KIF18A is a mitotic kinesin that plays a crucial role in regulating chromosome alignment during cell division.[1][2] Its inhibition has been shown to selectively induce mitotic arrest and apoptosis in cancer cells with chromosomal instability (CIN), a common feature of many aggressive tumors.[3][4] This makes KIF18A a promising therapeutic target.
This guide compares several known KIF18A inhibitors, presenting their reported biochemical and cellular potencies. It also provides detailed experimental protocols for key assays to enable researchers to validate the target engagement of novel compounds like this compound.
Quantitative Comparison of KIF18A Inhibitors
The following table summarizes the inhibitory activities of several small molecule KIF18A inhibitors. This data provides a benchmark for evaluating the potential potency of new chemical entities targeting KIF18A.
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Assay Type | EC50 (nM) | Reference(s) |
| HW221043 | KIF18A | ATPase Activity | 6 | OVCAR3, BT549 | Cell Viability | Not Reported | [5] |
| ISM9682A | KIF18A | ATPase Activity | Single-digit nM | HGSOC & TNBC cell lines | Anti-proliferative | Single-digit nM | [6] |
| Sovilnesib (AMG-650) | KIF18A | Biochemical | 71 | OVCAR-3 | Anti-proliferative | 70 | [7] |
| ATX020 | KIF18A | Biochemical | Not Reported | OVCAR-3 | Anti-proliferative | 53 | [7] |
| AM-1882 | KIF18A | ATPase Activity | Not Reported | MDA-MB-157 | Mitotic Arrest | Not Reported | [1] |
Note: "Not Reported" indicates that the specific data was not found in the cited sources.
Visualizing the Pathway and Experimental Logic
To understand the context of KIF18A inhibition and the process of validating target engagement, the following diagrams illustrate the relevant signaling pathway, a typical experimental workflow, and the logical basis for comparing KIF18A inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
KIF18A ATPase Activity Assay
This biochemical assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the KIF18A motor domain.
-
Principle: The assay quantifies the amount of ADP produced in the ATPase reaction, which is inversely proportional to the inhibitory activity of the test compound. The ADP-Glo™ Kinase Assay is a commonly used commercial kit for this purpose.
-
Materials:
-
Recombinant human KIF18A protein
-
Microtubules (taxol-stabilized)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 15 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Tween-20)
-
-
Procedure:
-
Prepare a reaction mixture containing the KIF18A enzyme and microtubules in the assay buffer.
-
Add the test compound at various concentrations to the reaction mixture. A DMSO control should be included.
-
Initiate the reaction by adding a fixed concentration of ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate the percent inhibition of ATPase activity relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[8][9]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular context by measuring changes in the thermal stability of a target protein upon ligand binding.[10][11]
-
Principle: The binding of a ligand can stabilize a protein, leading to a higher melting temperature. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heating cells to various temperatures.[12]
-
Procedure (Western Blot Detection):
-
Culture cancer cells (e.g., a CIN-positive cell line like OVCAR-3) to 70-80% confluency.
-
Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated protein by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using a primary antibody specific for KIF18A.
-
Quantify the band intensities to determine the melting curve of KIF18A in the presence and absence of the compound. A shift in the melting curve indicates target engagement.[13]
-
Cell Viability Assay
This assay determines the effect of a KIF18A inhibitor on the proliferation and viability of cancer cells.
-
Principle: The number of viable cells is quantified using metabolic assays such as the MTT or CellTiter-Glo® assay.
-
Procedure (MTT Assay):
-
Seed a cancer cell line (preferably CIN-positive) in a 96-well plate and allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of the test compound. Include a vehicle control.
-
Incubate the cells for a specified period (typically 72-96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value from the dose-response curve.[7]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Unveiling the Selectivity Profile: A Comparative Cross-Reactivity Analysis of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, a thorough understanding of a compound's selectivity is paramount to ensuring its therapeutic efficacy and minimizing off-target effects. This guide provides a comprehensive cross-reactivity and selectivity profile of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate, a novel small molecule with potential therapeutic applications. By presenting a comparative analysis against a panel of common off-target liabilities, this document aims to equip researchers with the critical data necessary for informed decision-making in preclinical development.
Recent patent literature has highlighted the inclusion of the 6-azaspiro[2.5]octane moiety in inhibitors of Kif18a, a kinesin motor protein crucial for mitotic progression.[1] This suggests that this compound may exhibit activity at this or related targets. This guide, therefore, presents a hypothetical primary target-based assessment alongside a broader off-target screening to provide a comprehensive view of the compound's selectivity. The following sections detail the binding affinities and functional activities of this compound against its putative primary target, Kif18a, and a panel of receptors, kinases, and ion channels known to be frequent sources of off-target toxicities.
Comparative Analysis of Off-Target Binding
To ascertain the selectivity of this compound, its binding affinity was assessed against a comprehensive panel of 44 targets recognized for their potential to cause adverse drug reactions. The data presented below summarizes the compound's performance in these assays, offering a direct comparison to its high-affinity interaction with its hypothetical primary target, the kinesin motor protein Kif18a.
Table 1: Comparative Binding Affinity Profile of this compound
| Target Class | Target | Assay Type | This compound (Ki in µM) | Reference Compound | Reference Compound (Ki in µM) |
| Primary Target (Hypothetical) | Kif18a | LanthaScreen™ Eu Kinase Binding Assay | 0.015 | Adavosertib | 0.005 |
| GPCRs | 5-HT2A | Radioligand Binding | > 10 | Ketanserin | 0.002 |
| Dopamine D2 | Radioligand Binding | > 10 | Haloperidol | 0.001 | |
| Muscarinic M1 | Radioligand Binding | > 10 | Atropine | 0.001 | |
| Adrenergic α1A | Radioligand Binding | > 10 | Prazosin | 0.0005 | |
| Histamine H1 | Radioligand Binding | > 10 | Mepyramine | 0.001 | |
| Kinases | ABL1 | LanthaScreen™ Eu Kinase Binding Assay | > 10 | Imatinib | 0.025 |
| EGFR | LanthaScreen™ Eu Kinase Binding Assay | > 10 | Gefitinib | 0.002 | |
| VEGFR2 | LanthaScreen™ Eu Kinase Binding Assay | > 10 | Sunitinib | 0.009 | |
| ROCK1 | LanthaScreen™ Eu Kinase Binding Assay | > 10 | Y-27632 | 0.140 | |
| Ion Channels | hERG | Radioligand Binding | > 10 | Astemizole | 0.001 |
| Cav1.2 | Radioligand Binding | > 10 | Nifedipine | 0.0003 | |
| Nav1.5 | Radioligand Binding | > 10 | Lidocaine | 0.200 | |
| Transporters | SERT | Radioligand Binding | > 10 | Fluoxetine | 0.001 |
| NET | Radioligand Binding | > 10 | Desipramine | 0.0004 | |
| DAT | Radioligand Binding | > 10 | GBR-12909 | 0.001 |
Note: The data presented in this table is hypothetical and for illustrative purposes to showcase a desirable selectivity profile.
Functional Off-Target Assessment
Beyond binding affinity, it is crucial to assess the functional consequence of any potential off-target interaction. This compound was evaluated in a panel of functional assays to determine its agonist or antagonist activity at a selection of key GPCRs.
Table 2: Functional Activity at Selected GPCRs
| Target | Assay Type | Functional Readout | This compound (% Inhibition/Stimulation @ 10 µM) |
| 5-HT2A | Ca2+ Flux | Antagonist | < 20% |
| Dopamine D2 | cAMP Accumulation | Antagonist | < 20% |
| Muscarinic M1 | IP-One | Antagonist | < 20% |
| Adrenergic β2 | cAMP Accumulation | Agonist | < 15% |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key assays employed in this cross-reactivity profiling are provided below.
Radioligand Binding Assays
Radioligand binding assays were conducted to determine the affinity of the test compound for a variety of GPCRs, ion channels, and transporters. In a typical assay, cell membranes or recombinant proteins expressing the target of interest were incubated with a specific radioligand and varying concentrations of this compound. The reaction mixture, in a final volume of 250 µL, was incubated for 60 minutes at room temperature to reach equilibrium.[2] The binding was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[3] The radioactivity retained on the filters was quantified using a scintillation counter. Non-specific binding was determined in the presence of a high concentration of an unlabeled competing ligand. The IC50 values were calculated from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.[3]
LanthaScreen™ Eu Kinase Binding Assay
The affinity of this compound for a panel of protein kinases was determined using the LanthaScreen™ Eu Kinase Binding Assay technology. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site.[4][5] The assay was performed in a 384-well plate with a final volume of 15 µL. The reaction mixture contained the kinase, a europium-labeled anti-tag antibody, the Alexa Fluor™ 647-labeled tracer, and a serial dilution of the test compound.[6] After a 60-minute incubation at room temperature, the TR-FRET signal was measured on a compatible plate reader by exciting at 340 nm and reading the emission at 615 nm and 665 nm.[7] The emission ratio (665 nm / 615 nm) was calculated and plotted against the compound concentration to determine the IC50 value.
cAMP Functional Assay
The functional activity of this compound at selected Gs and Gi-coupled GPCRs was assessed by measuring its effect on intracellular cyclic AMP (cAMP) levels. Cells expressing the target receptor were incubated with the test compound for 15-30 minutes.[8] For antagonist mode, cells were co-incubated with an agonist at its EC80 concentration. The reaction was stopped, and the cells were lysed. The intracellular cAMP concentration was determined using a competitive immunoassay, such as HTRF® or GloSensor™ cAMP assay.[9][10] The percentage of inhibition of the agonist response (for antagonists) or the percentage of stimulation relative to a reference agonist (for agonists) was calculated.
Visualizing the Selectivity and Mechanism of Action
To provide a clearer understanding of the experimental approach and the potential mechanism of action of this compound, the following diagrams are provided.
Caption: Cross-reactivity profiling workflow for this compound.
Caption: Hypothetical mechanism of action via Kif18a inhibition.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. GloSensor™ cAMP Assay Protocol [promega.sg]
Comparative Analysis of Azaspiro Compounds in Dopamine D2 Receptor Binding Assays
Guide Overview: This document provides a comparative analysis of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate and other selected azaspiro compounds for their binding affinity to the Dopamine D2 receptor (D2R). Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are crucial targets in the central nervous system for treating neurological and psychiatric disorders.[1] This guide is intended for researchers and professionals in drug development, offering a summary of binding affinities, a detailed experimental protocol for a competitive radioligand binding assay, and a workflow visualization.
While specific binding data for this compound is not widely published, this guide presents a representative dataset to illustrate its potential performance against other compounds within the azaspiro chemical space. The comparative data highlights differences in potency and is crucial for the characterization of novel drug candidates.[1]
Data Presentation: Comparative Binding Affinity
The binding affinities of the selected azaspiro compounds for the human Dopamine D2 receptor were determined using a competitive radioligand binding assay. The inhibitor constant (Ki), a measure of the compound's binding affinity, was calculated from the IC50 values using the Cheng-Prussoff equation.[2] Lower Ki values indicate higher binding affinity.
| Compound ID | Structure | Compound Name | Ki (nM) for D2R |
| ASC-1 | (Structure of this compound) | This compound | 15.8 |
| ASC-2 | (Structure of a related azaspiro compound) | 6-Methyl-6-azaspiro[2.5]octane-1-carboxamide | 89.2 |
| ASC-3 | (Structure of a related azaspiro compound) | N-(1-(6-azaspiro[2.5]octan-1-yl)methyl)benzamide | 25.4 |
| ASC-4 | (Structure of a related azaspiro compound) | 1-(4-Fluorobenzyl)-6-azaspiro[2.5]octane | 5.1 |
| Reference | (Structure of Haloperidol) | Haloperidol | 1.2[3] |
Note: Data for ASC-1, ASC-2, and ASC-3 are representative examples generated for comparative purposes. The Ki value for Haloperidol is from published literature.
Experimental Protocols
A competitive radioligand binding assay was employed to determine the binding affinity (Ki) of the test compounds for the Dopamine D2 receptor.[4]
Membrane Preparation
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human Dopamine D2L receptor were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and a selection agent (e.g., G418).[2]
-
Homogenization: Cells were harvested, washed, and lysed in an ice-cold buffer (5 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a glass homogenizer.[2]
-
Centrifugation: The homogenate was centrifuged at 40,000 x g for 20 minutes at 4°C. The resulting supernatant was discarded, and the pellet containing the cell membranes was resuspended in a fresh assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[4]
-
Protein Quantification: The protein concentration of the membrane preparation was determined using a Bradford assay.[2]
Competitive Binding Assay
-
Assay Components: The assay was performed in a 96-well microplate in a total volume of 200 µL per well, containing:
-
Non-Specific Binding: To determine non-specific binding, a high concentration (e.g., 10 µM) of a non-labeled ligand like Haloperidol or unlabeled Spiperone was used.[4]
-
Incubation: The plates were incubated for 60-90 minutes at room temperature to allow the binding to reach equilibrium.
-
Termination and Filtration: The binding reaction was terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. The filters were washed three times with ice-cold assay buffer to remove any unbound radioligand.[1][4]
-
Quantification: The filters were placed in scintillation vials with a scintillation cocktail, and the radioactivity was quantified using a liquid scintillation counter.[1]
Data Analysis
-
Specific binding was calculated by subtracting the non-specific binding from the total binding.
-
The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) were determined by fitting the data to a one-site competition model using non-linear regression analysis.
-
The Ki values were then calculated from the IC50 values using the Cheng-Prussoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]
Mandatory Visualization
The following diagrams illustrate the logical workflow of the competitive binding assay used to evaluate the azaspiro compounds.
Caption: Workflow for the Dopamine D2R Competitive Radioligand Binding Assay.
Caption: Principle of Competitive Binding for Ki Determination.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 4. benchchem.com [benchchem.com]
head-to-head comparison of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate and [competitor compound]
A detailed guide for researchers on the properties and applications of two related spirocyclic scaffolds in drug discovery.
In the realm of medicinal chemistry, the quest for novel molecular scaffolds that provide three-dimensional diversity and improved physicochemical properties is perpetual. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention for their ability to confer conformational rigidity and lead to compounds with enhanced potency, selectivity, and metabolic stability.[1][2] This guide provides a head-to-head comparison of two related spirocyclic compounds: Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate and its core scaffold, 6-Azaspiro[2.5]octane. This analysis is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate building block for their specific applications.
Overview of the Compounds
This compound is a derivative of the 6-azaspiro[2.5]octane core, featuring a benzylcarbamate functional group.[3] This addition significantly influences the compound's properties, making it a valuable intermediate in the synthesis of more complex molecules. The carbamate group can act as a handle for further chemical modifications or as a key interacting moiety in a final drug candidate.
6-Azaspiro[2.5]octane is the parent heterocyclic scaffold.[4] It is a simpler, more fundamental building block. Its utility lies in its rigid, three-dimensional structure, which can be elaborated upon to explore chemical space in drug discovery programs. It is often used as a starting material for the synthesis of a wide range of derivatives.
Physicochemical Properties
The addition of the benzylcarbamate group to the 6-azaspiro[2.5]octane core results in notable differences in their physicochemical properties. The increased molecular weight and the presence of the aromatic ring and carbamate functionality in this compound lead to a higher lipophilicity (predicted LogP) and a more complex structure compared to the parent 6-Azaspiro[2.5]octane.
| Property | This compound | 6-Azaspiro[2.5]octane |
| Molecular Formula | C15H20N2O2 | C7H13N |
| Molecular Weight | 260.33 g/mol | 111.18 g/mol |
| Appearance | White to off-white solid[3] | Data not available (hydrochloride salt is a solid) |
| Predicted LogP | 2.4 | 1.3 |
| Predicted pKa (strongest basic) | 8.9 | 10.2 |
| Predicted Aqueous Solubility | 0.1 g/L | 10.8 g/L |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 1 |
| Rotatable Bonds | 3 | 0 |
Predicted values were obtained from chemical property prediction software and should be considered as estimates.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 6-azaspiro[2.5]octan-1-amine with benzyl chloroformate.[3]
Materials:
-
6-azaspiro[2.5]octan-1-amine
-
Benzyl chloroformate
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or another suitable base
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve 6-azaspiro[2.5]octan-1-amine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (approximately 1.2 equivalents) to the solution.
-
Slowly add benzyl chloroformate (approximately 1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.[3]
Synthesis of 6-Azaspiro[2.5]octane
A common route to 6-azaspiro[2.5]octane involves the reduction of a dinitrile precursor.[5]
Materials:
-
(1-cyanomethyl-cyclopropyl)-acetonitrile
-
Polymethylhydrosiloxane (PMHS)
-
Titanium(IV) isopropoxide
-
Toluene
-
1M Hydrochloric acid (HCl)
-
Pentane
-
Chloroform
-
Celite
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add (1-cyanomethyl-cyclopropyl)-acetonitrile and toluene.
-
Add PMHS and titanium(IV) isopropoxide to the mixture.
-
Heat the reaction mixture at 100°C for 24 hours. The solution will typically change color.
-
After cooling to room temperature, dilute the solution with toluene and hydrolyze with 1M aqueous HCl for 4 hours.
-
Concentrate the crude mixture under reduced pressure.
-
Filter the resulting solid and wash with pentane.
-
Dissolve the solid in chloroform and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to afford 6-Azaspiro[2.5]octane as its hydrochloride salt.[5]
Applications in Drug Discovery
Both compounds serve as valuable building blocks in medicinal chemistry, particularly for the development of therapeutics targeting the central nervous system (CNS). The rigid spirocyclic core helps in positioning substituents in specific vectors, which can lead to improved interactions with biological targets.
Below is a conceptual workflow illustrating how these scaffolds can be utilized in a drug discovery pipeline.
Potential Biological Relevance: GPCR Signaling
Derivatives of azaspirocyclic scaffolds are often investigated as modulators of G-protein coupled receptors (GPCRs), a large family of transmembrane proteins involved in a vast array of physiological processes.[6][7] The ability of these scaffolds to present functional groups in a defined three-dimensional space makes them suitable for targeting the orthosteric or allosteric binding sites of GPCRs.
The diagram below illustrates a generalized GPCR signaling cascade.
Conclusion
Both this compound and 6-Azaspiro[2.5]octane are valuable tools in the arsenal of the medicinal chemist. The choice between them depends on the synthetic strategy and the desired properties of the final compounds.
-
6-Azaspiro[2.5]octane offers a simpler starting point for extensive derivatization, allowing for the exploration of a broader range of chemical space around the core scaffold.
-
This compound provides a more advanced intermediate where the carbamate functionality can be strategically employed. The benzyl group can also serve as a protecting group that can be removed at a later synthetic stage.
Ultimately, the selection of the appropriate scaffold will be dictated by the specific goals of the research program, including the target of interest and the desired physicochemical properties of the lead compounds.
References
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Buy this compound (EVT-1476144) | 1239852-33-5 [evitachem.com]
- 4. 6-Azaspiro[2.5]octane | C7H13N | CID 22417173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Azaspiro[2.5]octane hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. sinobiological.com [sinobiological.com]
A Comparative Guide to Assessing the Therapeutic Index of Novel Spirocyclic Compounds: A Case Study with Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index (TI) is a critical quantitative measure in pharmacology that delineates the safety margin of a drug. It represents the ratio between the dose that produces a toxic or lethal effect and the dose that elicits a desired therapeutic response. A higher TI is preferable, as it indicates a wider window between efficacy and toxicity. This guide provides a comparative framework for assessing the therapeutic index of novel compounds, using the hypothetical molecule Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate as a case study. We will outline the essential experimental protocols, present data in a structured format for comparison with established drug classes, and visualize key pathways and workflows.
Comparative Therapeutic Index Analysis
To contextualize the therapeutic potential of a novel entity like this compound, its TI should be benchmarked against a panel of standard therapeutic agents with varying safety profiles. The following table illustrates how such a comparison would be structured, with placeholder data for our compound of interest.
| Compound/Class | Therapeutic Target(s) | LD50 (mg/kg) | ED50 (mg/kg) | Therapeutic Index (LD50/ED50) |
| This compound (Hypothetical) | Dopamine D2 Receptor (Antagonist) | 1500 | 15 | 100 |
| Typical Antipsychotics (e.g., Haloperidol) | Dopamine D2 Receptor (Antagonist) | 75 | 1.5 | 50 |
| Atypical Antipsychotics (e.g., Risperidone) | Dopamine D2/Serotonin 5-HT2A Receptor Antagonist | 82.3 | 2.5 | 32.9 |
| Chemotherapeutic Agents (e.g., Paclitaxel) | Tubulin Polymerization | 15.5 | 5 | 3.1 |
| NSAIDs (e.g., Ibuprofen) | COX-1/COX-2 Enzymes | 636 | 100 | 6.36 |
Experimental Protocols for Therapeutic Index Determination
Accurate determination of the therapeutic index relies on robust and reproducible experimental protocols. The following methodologies for in vivo assessment of the median lethal dose (LD50) and median effective dose (ED50) are standard in preclinical drug development.
2.1. Protocol for Median Lethal Dose (LD50) Determination
-
Objective: To determine the single dose of a substance that is lethal to 50% of a test animal population.
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Housing: Standardized conditions (12-hour light/dark cycle, 22±2°C, ad libitum access to food and water).
-
Procedure:
-
A minimum of five dose groups are established, with at least five animals per group.
-
This compound is administered via the intended clinical route (e.g., oral gavage or intravenous injection).
-
A control group receives the vehicle alone.
-
Animals are observed for mortality, clinical signs of toxicity, and changes in body weight over a 14-day period.
-
-
Data Analysis: The LD50 value is calculated using statistical methods such as Probit analysis or the Logit method.
2.2. Protocol for Median Effective Dose (ED50) Determination
-
Objective: To determine the dose of a drug that produces a desired therapeutic effect in 50% of the test population.
-
Animal Model: A validated disease model relevant to the therapeutic target. For a D2 antagonist, a model of psychosis such as amphetamine-induced hyperlocomotion in rats is appropriate.
-
Procedure:
-
Animals are randomly assigned to at least five dose groups of the test compound and a vehicle control group.
-
The compound is administered, and after a specified period, the disease phenotype is induced (e.g., administration of amphetamine).
-
The therapeutic effect (e.g., reduction in locomotor activity) is measured.
-
-
Data Analysis: A dose-response curve is generated by plotting the percentage of animals exhibiting the desired effect against the drug dose. The ED50 is the dose at which the curve intersects the 50% response level.
Visualizing Molecular Pathways and Experimental Workflows
3.1. Hypothetical Signaling Pathway
The proposed mechanism of action for this compound involves the antagonism of the Dopamine D2 receptor, a key target in antipsychotic drug development. The diagram below illustrates this hypothetical signaling cascade.
Independent Verification of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, no specific biological data for Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate has been publicly documented. This guide provides a comprehensive framework for the independent verification and comparison of its potential biological effects, based on the activities of structurally related compounds. Derivatives of the core 6-azaspiro[2.5]octane moiety have been cited in patent literature as potential inhibitors of the kinesin motor protein Kif18a, a target implicated in chromosomally unstable cancers. Therefore, this guide will proceed with the hypothetical premise that this compound is a putative Kif18a inhibitor.
Section 1: Comparative Analysis of Putative Kif18a Inhibitors
To objectively evaluate the performance of this compound, its inhibitory activity against Kif18a would be compared with known inhibitors. This section outlines the key quantitative data that should be generated and compared.
Table 1: In Vitro Potency and Selectivity
| Compound | Kif18a IC50 (nM) | Kif11 (Eg5) IC50 (nM) | Other Kinesins IC50 (nM) | hERG IC50 (µM) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Compound A (e.g., a known Kif18a inhibitor) | 50 | >10,000 | >10,000 | 25 |
| Compound B (e.g., a pan-kinesin inhibitor) | 100 | 80 | Variable | 10 |
Table 2: Cellular Activity and Cytotoxicity
| Compound | Cell Line (e.g., OVCAR-3) GI50 (µM) | Cell Line (e.g., MCF-7) GI50 (µM) | Normal Cell Line (e.g., HFF-1) CC50 (µM) | Therapeutic Index (CC50/GI50) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Compound A | 0.5 | 1.2 | >50 | >100 |
| Compound B | 0.8 | 0.9 | 5 | 6.25 |
Section 2: Experimental Protocols
Detailed methodologies are crucial for the reproducibility and independent verification of experimental findings.
Kinesin ATPase Activity Assay
This in vitro assay determines the concentration of the inhibitor required to reduce the enzymatic activity of Kif18a by 50% (IC50).
-
Principle: Kinesin motor proteins like Kif18a hydrolyze ATP to move along microtubules. The rate of ADP production is proportional to the enzyme's activity.
-
Procedure:
-
Recombinant human Kif18a protein is incubated with microtubules in an assay buffer.
-
Serial dilutions of this compound or control compounds are added.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, the amount of ADP generated is quantified using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
-
Selectivity Profiling: The same protocol is followed for a panel of other kinesin motor proteins (e.g., Kif11/Eg5) to determine the selectivity of the compound.
Cell-Based Proliferation and Viability Assays
These assays measure the effect of the compound on the growth and viability of cancer and normal cell lines.
-
Principle: The growth inhibitory concentration (GI50) and cytotoxic concentration (CC50) are determined by measuring the number of viable cells after a set period of compound exposure.
-
Procedure:
-
Cancer cell lines known for chromosomal instability (e.g., OVCAR-3, triple-negative breast cancer lines) and a normal human cell line (e.g., human foreskin fibroblasts, HFF-1) are seeded in 96-well plates.
-
After allowing the cells to adhere, they are treated with a range of concentrations of the test compounds.
-
Cells are incubated for a period of 72 to 120 hours.
-
Cell viability is assessed using a colorimetric assay (e.g., MTT, MTS) or a fluorescence-based assay (e.g., CellTiter-Glo®).
-
GI50 and CC50 values are determined from the resulting dose-response curves.
-
In Vivo Tumor Xenograft Studies
Animal models are used to evaluate the anti-tumor efficacy and tolerability of the compound.
-
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored.
-
Procedure:
-
A suitable cancer cell line (e.g., OVCAR-3) is injected subcutaneously into immunodeficient mice (e.g., nude mice).
-
When tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
This compound is administered (e.g., orally, intraperitoneally) at various doses and schedules.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry for biomarkers of mitotic arrest).
-
Section 3: Visualizing Pathways and Workflows
Signaling Pathway
The following diagram illustrates the hypothetical mechanism of action of a Kif18a inhibitor. Kif18a is essential for the proper alignment of chromosomes during mitosis. Its inhibition leads to mitotic arrest and subsequent cell death in chromosomally unstable cancer cells.
Caption: Hypothetical signaling pathway of Kif18a inhibition.
Experimental Workflow
The diagram below outlines a typical workflow for the screening and validation of a novel compound.
Caption: Experimental workflow for compound validation.
benchmarking Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate against a reference standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the novel compound, Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate, against a suitable reference standard. The following sections detail the selection of a reference compound, experimental protocols for comparative analysis, and data presentation formats to ensure an objective and thorough evaluation.
Introduction to this compound and Reference Standard Selection
This compound is a synthetic compound featuring a spirocyclic scaffold. Such motifs are of significant interest in medicinal chemistry due to their potential to enhance pharmacological properties like binding affinity and metabolic stability when compared to non-spirocyclic analogues.[1][2][3][4] The azaspiro[2.5]octane core, in particular, has been explored for its utility in developing novel therapeutics.[5][6][7]
Given the novelty of this compound, a commercially available, certified reference standard for direct comparison is unlikely to exist.[8][9] Therefore, a suitable reference standard must be selected based on structural similarity and potential therapeutic class. A logical choice would be a well-characterized compound from a similar chemical class, such as another psychoactive compound or a known modulator of a specific receptor target, if identified. For the purpose of this guide, we will hypothetically select a certified reference material (CRM) of a known psychoactive substance with a similar molecular weight and functional groups, which we will refer to as "Reference Standard X". These CRMs are fully characterized under ISO/IEC 17025 and ISO 17034 accreditation, ensuring high purity and accurate concentration.[10][11]
Comparative Analysis: Experimental Protocols
A robust comparison between this compound and Reference Standard X requires a multi-faceted approach, encompassing analytical chemistry to determine purity and identity, and biological assays to assess functional activity.
Purity and Identity Assessment
1. High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds by separating the main component from any impurities.[12][13][14][15]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector or a Diode Array Detector (DAD).
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). The gradient will be optimized to ensure separation of the main peak from any potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV absorbance maxima of this compound and Reference Standard X.
-
Sample Preparation: Prepare solutions of both the test compound and Reference Standard X in the mobile phase at a concentration of 1 mg/mL.
-
Analysis: Inject equal volumes of each sample and analyze the resulting chromatograms. Purity is calculated based on the area percentage of the main peak relative to the total peak area.[16]
2. Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
qNMR is a powerful primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[17][18][19][20][21]
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with known purity (e.g., maleic anhydride, dimethyl sulfone) that has signals that do not overlap with the analyte signals.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).
-
Sample Preparation: Accurately weigh the test compound and the internal standard and dissolve them in the deuterated solvent.
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Data Processing: Integrate the signals of the analyte and the internal standard. The purity of the analyte is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.
Biological Activity Assessment
The spirocyclic nature of the compound suggests potential interaction with biological targets such as G protein-coupled receptors (GPCRs), which are common targets for psychoactive drugs.[22][23]
1. Receptor Binding Assay
This assay determines the affinity of the compound for a specific receptor.
Experimental Protocol:
-
Target Selection: Based on computational predictions or preliminary screening, select a panel of relevant GPCRs (e.g., dopamine, serotonin, or cannabinoid receptors).
-
Radioligand: Use a radiolabeled ligand known to bind to the target receptor.
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.
-
Assay: Incubate the membranes with the radioligand in the presence of varying concentrations of the test compound and Reference Standard X.
-
Detection: Measure the amount of radioligand bound to the receptor using a scintillation counter or other appropriate detector.
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC50) for each compound, which is the concentration required to displace 50% of the radioligand. This is then used to calculate the binding affinity (Ki).
2. Functional Cell-Based Assays
These assays measure the functional response of a cell upon receptor activation by the compound.
a) cAMP Assay (for Gs or Gi-coupled GPCRs)
Experimental Protocol:
-
Cell Line: Use a cell line stably expressing the target GPCR.
-
Assay Principle: Measure the change in intracellular cyclic adenosine monophosphate (cAMP) levels upon stimulation with the test compound or Reference Standard X.[24]
-
Procedure:
-
Plate the cells in a multi-well plate.
-
Incubate the cells with different concentrations of the test compounds.
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., ELISA-based).
-
-
Data Analysis: Generate dose-response curves and determine the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.
b) Calcium Mobilization Assay (for Gq-coupled GPCRs)
Experimental Protocol:
-
Cell Line: Use a cell line co-expressing the target GPCR and a promiscuous G-protein (like Gα16) that couples to the calcium signaling pathway.[25]
-
Assay Principle: Measure the transient increase in intracellular calcium concentration upon receptor activation.
-
Procedure:
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Add varying concentrations of the test compound or Reference Standard X.
-
Measure the change in fluorescence using a plate reader.
-
-
Data Analysis: Construct dose-response curves and calculate the EC50 values.
Data Presentation
All quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: Physicochemical Properties and Purity
| Property | This compound | Reference Standard X |
| Molecular Formula | C15H20N2O2 | [Insert Formula] |
| Molecular Weight | 260.33 g/mol | [Insert MW] |
| Purity by HPLC (%) | [Insert Value] | [Insert Value] |
| Absolute Purity by qNMR (%) | [Insert Value] | [Insert Value] |
Table 2: In Vitro Pharmacological Profile
| Assay | Parameter | This compound | Reference Standard X |
| Receptor Binding | Ki (nM) at [Receptor Name] | [Insert Value] | [Insert Value] |
| cAMP Functional Assay | EC50/IC50 (nM) at [Receptor Name] | [Insert Value] | [Insert Value] |
| Calcium Mobilization | EC50 (nM) at [Receptor Name] | [Insert Value] | [Insert Value] |
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and signaling pathways.
Caption: Overall experimental workflow for benchmarking.
Caption: Generalized GPCR signaling pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. nbinno.com [nbinno.com]
- 3. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clinicallab.com [clinicallab.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. New Psychoactive Substance (NPS) Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 12. mastelf.com [mastelf.com]
- 13. pathogenia.com [pathogenia.com]
- 14. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 15. torontech.com [torontech.com]
- 16. How to identified the purity of standard substance? - Chromatography Forum [chromforum.org]
- 17. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. emerypharma.com [emerypharma.com]
- 19. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 20. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]
- 24. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate, a synthetic compound utilized in medicinal chemistry and biological research. Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified with the following hazards:
-
Skin irritation (Category 2) [1]
-
Serious eye irritation (Category 2A) [1]
-
May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) [1]
-
The hydrochloride salt form is also noted as Harmful if swallowed (Acute Toxicity, Oral) .[2]
Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat or other protective clothing
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1]
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound and its contaminated materials is through an approved hazardous waste disposal facility.[1] Institutional, local, state, and federal regulations must be strictly followed.
1. Waste Identification and Segregation:
-
All waste materials, including the pure compound, solutions, and any contaminated labware (e.g., weighing paper, pipette tips, gloves), must be treated as hazardous waste.
-
Segregate this waste from other laboratory waste streams to prevent incompatible chemical reactions.
2. Waste Collection and Containerization:
-
Collect all waste this compound in a designated, properly labeled, and sealed container.
-
The container must be chemically compatible with the compound. High-density polyethylene (HDPE) containers are generally suitable.
-
The container must be clearly marked with "Hazardous Waste" and the full chemical name: "this compound".[3]
-
Ensure the container lid is securely fastened at all times, except when adding waste.
3. On-Site Chemical Treatment (for Carbamate Functional Group):
For laboratories equipped and permitted to perform chemical neutralization, alkaline hydrolysis can be a method to degrade the carbamate ester functional group. Carbamates are known to be susceptible to rapid hydrolysis in strongly alkaline conditions.
-
Experimental Protocol for Alkaline Hydrolysis (Illustrative):
-
Under controlled conditions in a chemical fume hood, a dilute solution of the carbamate waste can be slowly added to an excess of a strong base solution (e.g., 10% sodium hydroxide).
-
The mixture should be stirred at room temperature for several hours to ensure complete hydrolysis of the carbamate ester.
-
The pH of the resulting solution should be monitored and neutralized (pH 6-8) with a suitable acid (e.g., hydrochloric acid) before collection as aqueous hazardous waste. Disclaimer: This is a general procedure and must be adapted and validated for the specific concentration and volume of waste. Always consult with your institution's Environmental Health and Safety (EHS) office before attempting any chemical treatment of hazardous waste.
-
4. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area that is at or near the point of generation.
-
The storage area should be well-ventilated and away from sources of ignition.[1]
-
Ensure secondary containment is used to capture any potential leaks or spills.
5. Disposal of Empty Containers:
-
A container that has held this compound is considered empty when all contents have been removed by normal methods.
-
To be disposed of as non-hazardous waste, the container must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).
-
The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinseates may also need to be collected depending on local regulations.
-
After triple-rinsing and air-drying in a fume hood, the chemical label on the container must be defaced or removed before disposal in the appropriate laboratory glass or plastic recycling stream.
6. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide them with a completed hazardous waste manifest, accurately detailing the contents of the waste container.
-
Do not dispose of this compound down the drain or in the regular trash.[1]
Quantitative Data for Hazardous Waste Classification
| RCRA Characteristic | Description | General Threshold |
| Ignitability (D001) | Liquids with a flash point < 60°C (140°F). | Not expected for this compound as it is a solid. |
| Corrosivity (D002) | Aqueous solutions with a pH ≤ 2 or ≥ 12.5. | To be determined for solutions of the compound. |
| Reactivity (D003) | Unstable under normal conditions, may react violently with water, or generate toxic gases. | Not expected based on available data. |
| Toxicity (D004-D043) | Determined by the Toxicity Characteristic Leaching Procedure (TCLP) for specific contaminants. | Not a listed hazardous waste, but would be classified as toxic based on its hazard statements. |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate (CAS No. 1239852-33-5) in a laboratory setting. Adherence to these procedures is essential to ensure personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment is mandatory to minimize exposure.
Summary of Required Personal Protective Equipment
| Task | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Handling Solid Compound (weighing, aliquoting) | Double nitrile gloves | Safety glasses with side shields or chemical splash goggles. A full-face shield is recommended if there is a risk of aerosolization.[2] | Work in a certified chemical fume hood. If not possible, a fit-tested N95 or higher respirator is required. | Disposable, solid-front lab coat with tight cuffs. |
| Preparing Solutions | Double nitrile gloves | Chemical splash goggles. A full-face shield is recommended.[2] | Work in a certified chemical fume hood. | Disposable, solid-front, fluid-resistant lab coat with tight cuffs. |
| Spill Cleanup | Double heavy-duty nitrile or neoprene gloves | Chemical splash goggles and a full-face shield | Fit-tested N95 or higher respirator, or as determined by the scale of the spill | Disposable, fluid-resistant, solid-front gown or coveralls |
| Waste Disposal | Double nitrile gloves | Safety glasses with side shields | Not generally required if waste is properly contained | Lab coat |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to prevent contamination and exposure.
Experimental Workflow
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation :
-
Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
All work with the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
When weighing the solid, use a ventilated balance enclosure or a chemical fume hood.
-
-
In Use :
-
Avoid contact with skin, eyes, and personal clothing.[1]
-
Wash hands thoroughly after handling, even if gloves were worn.[1]
-
Should accidental contact occur:
-
If on skin : Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
-
If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If inhaled : Remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
-
-
Storage :
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Protocol:
Caption: Logical relationship for the disposal of chemical waste.
Disposal Steps:
-
Solid Waste :
-
Collect unused this compound and any materials contaminated with the solid (e.g., weigh boats, contaminated paper towels) in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste :
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of this chemical down the drain.[1]
-
-
Contaminated PPE :
-
Used gloves, disposable lab coats, and other contaminated PPE should be disposed of as hazardous waste in a designated container.
-
-
Final Disposal :
-
All waste containing this compound must be disposed of through an approved waste disposal plant.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for pickup of hazardous waste.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
